((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSXBUVSKWALM-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703775, DTXSID701015728 | |
| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168960-19-8, 77745-28-9 | |
| Record name | 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 168960-19-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, with the CAS number 168960-19-8, is a chiral aminocyclopentene derivative of significant interest in pharmaceutical synthesis. Its rigid, stereochemically defined structure makes it a crucial building block for complex molecular architectures, most notably in the synthesis of carbocyclic nucleoside analogues. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic approach, and its primary application in drug development. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| CAS Number | 168960-19-8 | [2] |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| IUPAC Name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |
| Synonyms | (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride, (1S-cis)-4-Amino-2-cyclopentene-1-methanol Hydrochloride | [4] |
| SMILES | C1--INVALID-LINK--CO.Cl | [2] |
| InChI Key | DFJSXBUVSKWALM-IBTYICNHSA-N | |
| Storage | Store at 10°C - 25°C, keep under inert gas (Nitrogen) | [2] |
Synthesis
General Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
References
- 1. CAS 168960-19-8: 2-Cyclopentene-1-methanol, 4-amino-, hydr… [cymitquimica.com]
- 2. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]
- 3. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ijcpa.in [ijcpa.in]
An In-Depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride
As an AI language model, I must clarify that "aminocyclopentenylmethanol HCl" is a non-specific chemical name. The positions of the amino and methanol groups on the cyclopentene ring are undefined, leading to multiple possible isomers. For this technical guide, we will focus on the well-documented and pharmaceutically relevant isomer, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride , a key intermediate in the synthesis of the antiretroviral drug Abacavir.
This document provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthesis of (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
| Property | Value | Compound |
| Molecular Formula | C₆H₁₂ClNO | (3-Aminocyclopentyl)methanol hydrochloride[1] |
| Molecular Weight | 151.63 g/mol | (3-Aminocyclopentyl)methanol hydrochloride[1] |
| IUPAC Name | (3-aminocyclopentyl)methanol;hydrochloride | (3-Aminocyclopentyl)methanol hydrochloride[1] |
Note: The data presented is for a saturated analog. Specific experimental data for the unsaturated (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not available in the provided search results.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl. Below are methodologies derived from available literature for related compounds and techniques.
2.1. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of the desired (1S,4R) isomer from its undesired (1R,4S) enantiomer is critical. A validated chiral HPLC method has been developed for this purpose.[2]
-
Instrumentation: Enantioselective High-Performance Liquid Chromatography (HPLC) system.
-
Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).[2]
-
Mobile Phase: 50mM Sodium Perchlorate with the pH adjusted to 2.0 using perchloric acid.[2]
-
Sample Preparation:
-
Method Parameters:
2.2. Synthesis of Related Aminocyclopentanol Hydrochloride
While a specific protocol for (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not detailed, a method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, provides insight into a potential synthetic strategy involving a hetero-Diels-Alder reaction followed by several transformation steps.[3]
A general workflow for such a synthesis can be visualized as follows:
Signaling Pathways and Biological Activity
As a synthetic intermediate, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not expected to have a direct biological function or interact with specific signaling pathways. Its significance lies in its role as a crucial building block for the synthesis of Abacavir. The mechanism of action of Abacavir involves its conversion in the body to the active triphosphate metabolite, carbovir triphosphate, which is a potent inhibitor of HIV reverse transcriptase.
The logical relationship from the intermediate to the active drug can be depicted as follows:
Conclusion
(1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride is a vital chiral intermediate in the pharmaceutical industry. While detailed public data on its specific physical properties are scarce, established analytical methods, particularly chiral HPLC, are available for its quality control. The synthetic strategies for related aminocyclopentanol derivatives provide a foundational understanding for its production. Its importance is intrinsically linked to the therapeutic application of Abacavir in the treatment of HIV. Further research into the direct synthesis and characterization of this specific isomer would be beneficial for the optimization of Abacavir production.
References
An In-Depth Technical Guide to the Solubility of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
Solubility is a fundamental physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For an intermediate compound like ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, solubility data is critical for:
-
Process Chemistry: Efficient reaction kinetics, work-up, and purification are highly dependent on the solubility of reactants and intermediates in various solvent systems.
-
Crystallization and Polymorphism: Controlling the crystallization process, which is influenced by solubility, is essential for obtaining the desired polymorphic form of the final API.
-
Formulation Development: Although an intermediate, understanding its solubility can provide insights for the development of formulations for the final drug product.
The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility and stability.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 168960-19-8 | [1] |
| Molecular Formula | C₆H₁₂ClNO | [4] |
| Molecular Weight | 149.62 g/mol | [4] |
| Appearance | White to yellow solid | [2] |
| Storage Conditions | Store at 10°C - 25°C under inert gas (Nitrogen) | [1] |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common solvents has not been published in peer-reviewed literature. To facilitate research and process development, the following table is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Isopropanol | 25 | Data not available | Data not available | Shake-Flask |
| n-Butanol | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocols for Solubility Determination
To empower researchers to determine the solubility of this compound, this section provides detailed methodologies for established solubility assessment techniques.
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) followed by careful collection of the supernatant, or by filtration through a fine-pored (e.g., 0.22 µm) filter.
-
Quantification: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock.[6]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.
-
Precipitation Detection: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering.
-
Solubility Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (no precipitation).
Role in Synthetic Pathways and Experimental Workflows
This compound is a pivotal intermediate in the chemical synthesis of Abacavir.[2] The following diagram illustrates a generalized workflow for this synthesis.
A common experimental workflow involves the condensation of this compound with a pyrimidine derivative, such as 2,5-diamino-4,6-dichloropyrimidine, in the presence of a base like sodium bicarbonate in a suitable solvent like n-butanol, followed by heating.[7] The resulting intermediate undergoes ring closure to form the purine ring system, which is then further reacted to yield Abacavir.[7]
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this vital parameter. The detailed experimental protocols for thermodynamic and kinetic solubility measurements offer a clear path for generating reliable in-house data. Understanding the solubility of this key intermediate is essential for the efficient and scalable synthesis of Abacavir and other related pharmaceutical compounds. The provided synthetic workflow diagram further elucidates the critical role of this compound in drug development.
References
- 1. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]
- 2. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
In-Depth Technical Guide: Structure Elucidation of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride, a key intermediate in the synthesis of the antiretroviral drug Abacavir. This document details the spectroscopic and analytical techniques used to confirm the molecular structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an illustration of its role in the metabolic activation pathway of Abacavir.
Introduction
This compound, with the CAS number 168960-19-8, is a crucial chiral building block in the pharmaceutical industry.[1][2][3] Its primary significance lies in its role as a precursor to Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][4] The precise stereochemistry of this intermediate is critical for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide will focus on the analytical methodologies employed to unequivocally determine its structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO | [5] |
| Molecular Weight | 149.62 g/mol | [5] |
| IUPAC Name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | [5] |
| CAS Number | 168960-19-8 | [1][2][3] |
| Appearance | White to yellow solid | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques. While publicly available detailed spectral data is limited, the expected outcomes and interpretation are discussed below based on standard analytical practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentene ring and the hydroxymethyl group. The olefinic protons would appear in the downfield region, while the aliphatic and alcohol protons would be in the upfield region. The coupling constants between adjacent protons would be instrumental in confirming the cis relationship between the amino and hydroxymethyl groups.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The olefinic carbons would have characteristic chemical shifts in the downfield region, while the carbons bearing the amino and hydroxyl groups, as well as the methylene carbon of the hydroxymethyl group, would appear at distinct chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base, at an m/z value consistent with its molecular formula (C₆H₁₁NO).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, the C=C stretch of the alkene, and the C-N and C-O stretching vibrations.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from the resolution of racemic Vince Lactam.[1]
Step 1: Resolution of Racemic Vince Lactam and Protection
-
Racemic Vince Lactam is resolved using a preparative chiral separation technique to obtain the desired (-) Lactam.[1]
-
The amino group of the resolved (+) Lactam is protected with Di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbonate ester.[1]
Step 2: Reduction of the Protected Lactam
-
The protected lactam is reduced with a reducing agent such as sodium borohydride to yield tert-butyl [(1S, 4R)-4-hydroxymethyl) cyclopent-2-en-1-yl]carbamate.[1]
Step 3: Deprotection to form the Hydrochloride Salt
-
The Boc-protected amino alcohol is hydrolyzed using dilute hydrochloric acid to remove the Boc protecting group and form the desired this compound.[1]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
A validated chiral HPLC method is essential to determine the enantiomeric purity of the final product.
-
Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).[1]
-
Mobile Phase: 50mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.[1]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 200 nm.[1]
-
Sample Preparation: Dissolve an appropriate amount of the sample in the mobile phase to a final concentration of approximately 5 mg/mL.[1]
This method should provide a resolution of greater than 2.0 between the (1S,4R) and (1R,4S) enantiomers.[1]
Role in the Biological Pathway of Abacavir
This compound is a key precursor in the synthesis of Abacavir. Abacavir itself is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The following diagram illustrates the metabolic activation pathway of Abacavir.
Caption: Synthesis of Abacavir and its intracellular activation pathway.
Abacavir is converted intracellularly by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the activity of HIV-1 reverse transcriptase and also terminates viral DNA chain elongation by being incorporated into the growing DNA strand.
Conclusion
The structural integrity and stereochemical purity of this compound are paramount for its successful use in the synthesis of Abacavir. The combination of NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation. Furthermore, validated chiral HPLC methods are indispensable for ensuring the enantiomeric purity of this critical pharmaceutical intermediate. A thorough understanding of its properties and the analytical methods for its characterization are essential for researchers and professionals in the field of drug development and manufacturing.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Page loading... [wap.guidechem.com]
- 3. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride | C6H12ClNO | CID 12899914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of Aminocyclopentenylmethanol HCl
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
-
Molecular Formula: C₆H₁₂ClNO
-
Molecular Weight: 149.62 g/mol
-
CAS Number: 168960-19-8
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Proton NMR)
Solvent: D₂O Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.0 - 5.8 | m | 2H | Olefinic protons (-CH=CH-) |
| ~ 4.2 - 4.0 | m | 1H | Methine proton adjacent to NH₃⁺ |
| ~ 3.7 - 3.5 | d | 2H | Methylene protons of the methanol group (-CH₂OH) |
| ~ 3.0 - 2.8 | m | 1H | Methine proton adjacent to the methanol group |
| ~ 2.6 - 2.4 | m | 1H | Allylic methylene proton |
| ~ 1.8 - 1.6 | m | 1H | Allylic methylene proton |
¹³C NMR (Carbon-13 NMR)
Solvent: D₂O Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 130 | Olefinic carbons (-CH=CH-) |
| ~ 65 - 60 | Methylene carbon of the methanol group (-CH₂OH) |
| ~ 58 - 53 | Methine carbon adjacent to NH₃⁺ |
| ~ 45 - 40 | Methine carbon adjacent to the methanol group |
| ~ 35 - 30 | Allylic methylene carbon |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3200 - 2800 | Strong, Broad | N-H stretch (primary ammonium salt) |
| 3050 - 3000 | Medium | =C-H stretch (alkene) |
| 2960 - 2850 | Medium | C-H stretch (alkane) |
| 1650 - 1630 | Weak | C=C stretch (alkene) |
| 1600 - 1500 | Medium | N-H bend (primary amine) |
| 1470 - 1430 | Medium | CH₂ bend |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS) (Predicted)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Interpretation |
| 114.09 | [M+H]⁺, protonated free amine |
| 96.08 | [M+H - H₂O]⁺, loss of water |
| 83.07 | [M+H - CH₂OH]⁺, loss of the hydroxymethyl group |
Experimental Protocols
The following is a detailed methodology for the synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, adapted from related synthetic procedures.
Synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride
This synthesis involves the hydrolysis of a BOC-protected precursor.
Materials:
-
tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
-
Dilute Hydrochloric Acid (e.g., 2M HCl)
-
Methanol
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting material, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an excess of dilute hydrochloric acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous solution, add diethyl ether and stir vigorously to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the resulting white solid under vacuum to yield (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.
Caption: Synthetic pathway for (1S,4R)-(4-Aminocyclopentenylmethanol) HCl.
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
The Genesis of Stability: An In-depth Technical Guide to the Discovery and History of Carbocyclic Nucleoside Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides, a class of nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group, represent a cornerstone in the development of modern antiviral and anticancer therapies. This substitution confers remarkable metabolic stability by rendering the N-glycosidic bond impervious to cleavage by phosphorylases and hydrolases, a common degradation pathway for natural nucleosides.[1] This enhanced stability, coupled with their ability to be recognized by viral and cellular enzymes, has made them a fertile ground for drug discovery for over half a century. This technical guide delves into the seminal discoveries, historical milestones, synthetic evolution, and biological significance of carbocyclic nucleoside precursors, providing a comprehensive resource for researchers in the field.
A Historical Timeline: From Concept to Clinic
The journey of carbocyclic nucleosides is marked by key discoveries that propelled the field forward. Here are some of the pivotal moments:
-
1966: The first synthesis of a racemic carbocyclic analogue of adenosine was described, laying the foundational chemistry for this new class of compounds.[1]
-
1968: The naturally occurring (-)-enantiomer of carbocyclic adenosine, named aristeromycin, was isolated from Streptomyces citricolor. This discovery provided a natural lead compound and validated the biological relevance of this structural motif.[1][2]
-
1981: The neplanocin family of carbocyclic nucleosides, including the potent antiviral agent neplanocin A, was isolated from Ampullariella regularis.[1]
-
1983: The first enantiospecific synthesis of both (-)-aristeromycin and (-)-neplanocin A was achieved, enabling the production of stereochemically pure compounds for biological evaluation.[1]
-
1988: The synthesis of carbovir, a carbocyclic guanosine analogue, was reported. Its potent anti-HIV activity, with low cytotoxicity, marked a significant breakthrough in the search for AIDS therapies.[1]
-
1997: Abacavir, a prodrug of (-)-carbovir, was reported and subsequently approved by the FDA in 1998 for the treatment of HIV infection.[1]
-
1997: The first report of Entecavir, a potent and selective inhibitor of the hepatitis B virus, was published. It gained FDA approval in 2005.[1]
Core Structural Advantages and Biological Activity
The fundamental advantage of carbocyclic nucleosides lies in their isosteric replacement of the furanose oxygen with a carbon atom. This seemingly subtle change has profound consequences:
-
Increased Chemical and Metabolic Stability: The C-C glycosidic bond is significantly more resistant to enzymatic cleavage than the hemiaminal ether linkage of natural nucleosides.[1]
-
Conformational Flexibility: The cyclopentane ring can adopt a wider range of conformations compared to the furanose ring, which can influence binding to target enzymes.
-
Lipophilicity: The replacement of oxygen with a methylene group generally increases the lipophilicity of the molecule, potentially improving cell permeability.[3]
These properties translate into a broad spectrum of biological activities, primarily as antiviral and anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in viral replication or cellular proliferation.
Quantitative Biological Activity Data
The following tables summarize the in vitro antiviral and anticancer activities of representative carbocyclic nucleosides.
Table 1: Antiviral Activity of Selected Carbocyclic Nucleosides
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Abacavir | HIV-1 | MT-4 | 0.09 | >100 | >1111 |
| Entecavir | HBV | HepG2 | 0.01 | >10 | >1000 |
| Neplanocin A | RSV | HEp-2 | 0.53 | >40 | >75.5 |
| Carbocyclic FIAU (C-FIAU) | HSV-1 | Vero | 11 | >100 | >9.1 |
| Carbocyclic FMAU (C-FMAU) | HSV-1 | Vero | 4.4 | >100 | >22.7 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.[4]
Table 2: Anticancer Activity of Selected Carbocyclic Nucleosides
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Neplanocin A | L1210 (Leukemia) | 0.03 |
| Aristeromycin | L1210 (Leukemia) | 0.04 |
| 3-Deazaaristeromycin | L1210 (Leukemia) | 0.003 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces the viability of cancer cells by 50%.
Key Enzymatic Targets and Signaling Pathways
Carbocyclic nucleosides exert their biological effects by targeting critical cellular and viral enzymes. Two of the most important targets are S-adenosylhomocysteine (SAH) hydrolase and inosine monophosphate dehydrogenase (IMPDH).
S-Adenosylhomocysteine (SAH) Hydrolase Inhibition
SAH hydrolase is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various biomolecules, including viral mRNA caps, which is essential for viral replication.[5][6]
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition
IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[7] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for DNA and RNA synthesis, as well as for various signaling processes.[7][8] This depletion disproportionately affects rapidly proliferating cells, such as cancer cells and virus-infected cells, making IMPDH an attractive target for both anticancer and antiviral therapies.
Experimental Protocols
General Synthesis of a Carbocyclic Nucleoside Analogue
The following is a generalized workflow for the synthesis of many carbocyclic nucleosides, often involving a key coupling reaction between a protected carbocyclic amine and a purine or pyrimidine precursor.
Example Protocol: Final Step in the Synthesis of Abacavir
This protocol describes the deprotection of an N-acylated precursor to yield abacavir.
-
Reaction: A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is refluxed for 1 hour.[9]
-
Workup: The resulting solution is cooled to 20-25 °C. The organic layer is neutralized to pH 7.0-7.5 with 17% hydrochloric acid and then concentrated to dryness under vacuum.[9]
-
Purification: The residue is crystallized from acetone (300 ml) to afford abacavir.[9]
-
Yield: 7.0 g (88%).[9]
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral efficacy of a compound.
-
Cell Seeding: Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.
-
Virus Infection: Serial dilutions of the virus are prepared, and a standardized amount of virus is added to the cell monolayers in the presence of varying concentrations of the test compound.
-
Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Staining and Counting: After an incubation period to allow for plaque formation, the cells are stained (e.g., with crystal violet or neutral red), and the plaques are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is calculated.
Conclusion
The discovery and development of carbocyclic nucleoside precursors represent a triumph of medicinal chemistry. From their conceptualization to their establishment as life-saving drugs, these molecules have demonstrated the power of rational drug design. Their enhanced stability and potent biological activity have provided invaluable tools for combating viral diseases and cancer. The continued exploration of novel synthetic routes and the identification of new biological targets will undoubtedly lead to the development of the next generation of carbocyclic nucleoside therapeutics, further solidifying their legacy in the annals of pharmaceutical science.
References
- 1. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 5. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-adenosylhomocysteine hydrolase, S-adenosylmethionine, S-adenosylhomocysteine: correlations with ribavirin induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 9. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
The Pivotal Role of Chiral Aminocyclopentenol Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, chiral aminocyclopentenol derivatives have emerged as a privileged class of molecules, demonstrating significant potential across a spectrum of medicinal chemistry applications. Their inherent chirality, coupled with a versatile and functionalized five-membered ring system, allows for precise three-dimensional interactions with biological targets, leading to potent and selective modulation of physiological and pathological processes. This in-depth technical guide explores the core aspects of chiral aminocyclopentenol derivatives, detailing their synthesis, therapeutic applications, and mechanisms of action, with a focus on their roles as antiviral, anticancer, and glycosidase-inhibiting agents.
Synthesis of Chiral Aminocyclopentenol Derivatives: Building Blocks for Bioactivity
The stereocontrolled synthesis of chiral aminocyclopentenol derivatives is a critical aspect of their development as therapeutic agents. The precise spatial arrangement of the amino and hydroxyl groups on the cyclopentene ring is often paramount to their biological activity. Various synthetic strategies have been developed to achieve high enantioselectivity.
A highly efficient method for preparing enantiomerically enriched aminocyclopentenes involves a one-pot multistep process that combines an asymmetric Palladium(II)-catalyzed Overman rearrangement with a Ruthenium(II)-catalyzed ring-closing metathesis. This strategy allows for the multigram synthesis of (R)- or (S)-aminocyclopenta-2-enes with high enantiomeric excess (92% ee) under relatively mild conditions.[1] The synthetic utility of these intermediates is demonstrated by the stereoselective introduction of hydroxyl groups to generate cis-4- and cis-5-aminocyclopenta-2-en-1-ols, which are valuable building blocks for medicinal chemistry.[1]
Another approach focuses on the enantioselective synthesis of 4-acetylaminocyclopent-2-en-1-ols from tricyclo[5.2.1.02,6]decenyl enaminones. This method serves as a pathway to precursors for 5'-norcarbocyclic nucleosides and related antiviral compounds.[2] The process involves the reduction of an enaminone double bond with the simultaneous removal of a chiral auxiliary, followed by thermolysis to yield 4-N-acetylaminocyclopent-2-ene-1-ones in high optical and chemical yields.[2] Subsequent stereoselective reduction furnishes the desired amido alcohol.[2]
Representative Experimental Protocol: Asymmetric Synthesis of cis-Aminocyclopentenols
The following protocol is a generalized representation of a key synthetic transformation in the preparation of chiral aminocyclopentenol derivatives, based on established methodologies.[1]
One-Pot Asymmetric Overman Rearrangement and Ring-Closing Metathesis:
-
Reaction Setup: To a solution of a suitable diallylic alcohol in an appropriate solvent (e.g., THF), add a chiral palladium catalyst, such as a derivative of the Trost ligand, and a trichloroacetimidate derivative at room temperature.
-
Overman Rearrangement: Stir the reaction mixture at a controlled temperature until the rearrangement is complete, as monitored by thin-layer chromatography (TLC).
-
Ring-Closing Metathesis: To the reaction mixture, add a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst).
-
Cyclization: Heat the reaction mixture to reflux to facilitate the ring-closing metathesis reaction, monitoring progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched aminocyclopentene.
-
Hydroxylation: The resulting aminocyclopentene can then undergo stereoselective dihydroxylation (e.g., using OsO4/NMO) to introduce the hydroxyl groups, yielding the final chiral aminocyclopentenol derivative.
Therapeutic Applications and Mechanisms of Action
Chiral aminocyclopentenol derivatives have shown promise in several therapeutic areas, primarily due to their ability to mimic natural substrates and interact with key biological targets with high specificity.
Antiviral Activity
A significant application of chiral aminocyclopentenol derivatives is in the development of antiviral agents, particularly as carbocyclic nucleoside analogs. These compounds mimic the structure of natural nucleosides but possess a more stable carbocyclic ring in place of the labile glycosidic bond of the ribose or deoxyribose sugar. This structural modification imparts resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.
Mechanism of Action in HIV Therapy: Certain amine-type cyclopentanepyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity and thereby blocks the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3]
Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition. Chiral aminocyclopentenol derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and preventing the synthesis of viral DNA from the viral RNA template.
Influenza Neuraminidase Inhibition: Aminocyclopentanol derivatives, structurally similar to aminocyclopentenols, are potent inhibitors of the influenza virus neuraminidase.[3] This viral enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of neuraminidase, these inhibitors prevent the spread of the virus.[3]
Anticancer Activity
The structural diversity of chiral aminocyclopentenol derivatives makes them attractive scaffolds for the development of novel anticancer agents. Their ability to interact with specific kinases and other signaling proteins involved in cancer progression is a key area of investigation.
Targeting the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] Some chiral natural products and their derivatives have been shown to exert their anticancer effects by modulating this pathway.[6][7] While direct evidence for chiral aminocyclopentenol derivatives is still emerging, their potential to act as kinase inhibitors suggests that they may target key components of the PI3K/Akt pathway, leading to the induction of apoptosis and inhibition of tumor growth.
Figure 2: Potential Inhibition of the PI3K/Akt Signaling Pathway. Chiral aminocyclopentenol derivatives may exert anticancer effects by inhibiting key kinases such as PI3K or Akt, thereby disrupting downstream signaling that promotes cell proliferation and survival.
Glycosidase Inhibition
Chiral aminocyclopentenol and related aminocyclopentitol derivatives are potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[8][9] Their structural similarity to the carbohydrate moieties of natural glycosidase substrates allows them to bind to the active site of these enzymes with high affinity.
Structure-Activity Relationships: The inhibitory potency of these compounds is highly dependent on their stereochemistry. A perfect stereochemical match between the aminocyclopentitol and the glycosidase, including the configuration of the amino group corresponding to the enzyme's anomeric selectivity, is associated with the strongest inhibition.[8] N-alkylation of the amino group can also significantly influence inhibitory activity.[8]
Quantitative Biological Data
The following tables summarize the biological activity of representative chiral aminocyclopentenol and related derivatives from the literature.
Table 1: Antiviral Activity of Amine-Type Cyclopentanepyridinone Derivatives against HIV-1
| Compound | EC50 (nM) vs. HIV-1 | IC50 (µM) vs. WT HIV-1 RT | CC50 (µM) |
| 9 | 540 | 33.89 | > 100 |
Data from a study on novel amine-type cyclopentanepyridinone derivatives as NNRTIs.[2]
Table 2: Glycosidase Inhibition by Aminocyclopentitol Derivatives
| Compound | Target Enzyme | Ki (µM) |
| N-benzyl-β-D-galacto derivative 5 | β-Galactosidase | Potent Inhibition |
| N-benzyl-α-D-galacto aminocyclopentitol 6 | α-Galactosidase | Strong Inhibition |
Data from a structure-activity relationship study of aminocyclopentitol glycosidase inhibitors.[8][9]
Conclusion and Future Perspectives
Chiral aminocyclopentenol derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their unique structural features and inherent chirality enable the development of potent and selective inhibitors of a range of biological targets. The synthetic methodologies for their enantioselective preparation are well-established, providing a solid foundation for the generation of diverse chemical libraries for drug discovery.
Future research in this area will likely focus on several key aspects:
-
Expansion of Therapeutic Applications: While significant progress has been made in the antiviral and glycosidase inhibitor fields, the full potential of chiral aminocyclopentenol derivatives in other areas, such as oncology and neurodegenerative diseases, remains to be fully explored.
-
Structure-Based Drug Design: A deeper understanding of the molecular interactions between these derivatives and their biological targets through X-ray crystallography and computational modeling will facilitate the rational design of next-generation inhibitors with improved potency and selectivity.
-
Optimization of Pharmacokinetic Properties: Further derivatization and formulation studies will be crucial to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, enhancing their clinical translatability.
References
- 1. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
The Aminocyclopentene Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The aminocyclopentene scaffold, a five-membered carbocyclic ring bearing an amino group and a double bond, represents a core structural motif of significant interest in medicinal chemistry and drug discovery. Its prevalence in a range of biologically active natural products and synthetic compounds underscores its importance as a versatile pharmacophore. The conformational preorganization conferred by the cyclopentene ring, coupled with the chemical tractability of the amino group, provides a robust framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the biological significance of the aminocyclopentene scaffold, exploring its role in anticancer, antiviral, and enzyme-inhibiting agents. We will examine key examples, their mechanisms of action, present quantitative data for structure-activity relationship (SAR) analysis, and provide detailed experimental protocols for assessing their biological activity.
The Aminocyclopentene Scaffold in Nature: A Source of Bioactive Leads
Nature has utilized the aminocyclopentene core to construct potent bioactive molecules. These natural products have served as crucial starting points for the development of therapeutic agents.
Carbocyclic Nucleoside Analogues: Aristeromycin and Neplanocin A
Aristeromycin and Neplanocin A are naturally occurring carbocyclic nucleoside analogues that feature an aminocyclopentene ring in place of the ribose sugar.[1][2] This structural modification confers resistance to enzymatic cleavage, enhancing their metabolic stability.[3]
-
Aristeromycin , isolated from Streptomyces citricolor, and Neplanocin A , from Ampullariella regularis, exhibit a broad spectrum of biological activities, including potent antiviral and anticancer effects.[1][2][4]
-
Their primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for recycling SAH, a byproduct of methylation reactions.[5][6] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits essential methylation processes, including viral mRNA capping, thereby disrupting viral replication.[2]
-
While potent, the therapeutic use of these natural products has been limited by their cytotoxicity, which is attributed to their phosphorylation by adenosine kinase to cytotoxic nucleotides.[6] This has spurred the development of numerous analogues to improve their therapeutic index.[5][7]
Mannostatin A: A Glycosidase Inhibitor
Mannostatin A, produced by Streptoverticillium verticillus, is a potent and competitive inhibitor of α-D-mannosidase.[5][8] It contains a closely related aminocyclopentitol scaffold, highlighting the utility of this core structure in mimicking carbohydrate transition states. Glycosidase inhibitors have therapeutic potential in various diseases, including diabetes and viral infections.[9][10]
Synthetic Aminocyclopentene Derivatives in Drug Development
The aminocyclopentene scaffold has been extensively explored in synthetic medicinal chemistry to generate novel therapeutic agents with diverse biological activities.
Anticancer Agents: Cyclopentenyl Cytosine (CPEC)
Cyclopentenyl cytosine (CPEC) is a synthetic carbocyclic analogue of cytidine that has demonstrated significant antineoplastic and antiviral properties.[4][11]
-
Mechanism of Action: CPEC is a pro-drug that is intracellularly phosphorylated to its active triphosphate form (CPEC-TP).[4][8][11] CPEC-TP acts as a potent, non-competitive inhibitor of CTP synthetase, the rate-limiting enzyme in the de novo synthesis of cytidine triphosphate (CTP).[1][8][11] The resulting depletion of intracellular CTP pools inhibits both DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][11]
-
Biological Activity: CPEC has shown activity against a range of cancer cell lines, particularly leukemia, with IC50 values in the nanomolar range.[4][12] For example, in Molt-4 human lymphoblasts, CPEC exhibited an IC50 of approximately 75 nM after a 16-hour exposure.[12] Another derivative, fluorocyclopentenyl-cytosine, has also demonstrated broad-spectrum and potent antitumor activity.[13][14][15]
Antiviral Agents: Targeting Viral Enzymes
The aminocyclopentene scaffold has been incorporated into molecules designed to inhibit key viral enzymes.
-
HIV Reverse Transcriptase Inhibitors: Aminocyclopentene derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[16] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[17]
-
Influenza Neuraminidase Inhibitors: Multisubstituted cyclopentane amide derivatives, which can be considered close analogues of aminocyclopentenes, have shown potent inhibitory activity against influenza neuraminidase.[18] Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells.[19] Certain derivatives have exhibited IC50 values in the low nanomolar range against influenza A neuraminidase.[18]
Quantitative Data on the Biological Activity of Aminocyclopentene Derivatives
The following tables summarize the quantitative data for representative aminocyclopentene and related cyclopentane derivatives, providing a basis for structure-activity relationship (SAR) analysis.
| Compound | Target Enzyme/Process | Cell Line/Organism | IC50/EC50 | Reference(s) |
| Cyclopentenyl Cytosine (CPEC) | CTP Synthetase (Cell Proliferation) | Molt-4 Lymphoblasts | ~75 nM (16h) | [12] |
| 6',6'-Difluoroaristeromycin | MERS-CoV Replication | Vero Cells | 2.5 log reduction | [7] |
| 6'-β-Fluoroaristeromycin | SAH Hydrolase | In vitro | 0.37 µM | [20] |
| Aristeromycin | SAH Hydrolase | In vitro | 1.32 µM | [20] |
| (4′R)-5′-nor-3-deaza isoneplanocin | JC Virus Replication | N/A | 1.12 µM | [21] |
| (4′S)-5′-nor-3-deaza isoneplanocin | JC Virus Replication | N/A | 59.14 µM | [21] |
Table 1: Anticancer and Antiviral Activity of Aminocyclopentene Derivatives.
| Compound | Target Enzyme | Influenza Strain | IC50 | Reference(s) |
| 1-Ethylpropylamide Derivative | Neuraminidase A | Influenza A | 0.015 µM | [18] |
| Diethylamide Derivative | Neuraminidase A | Influenza A | 0.080 µM | [18] |
| Dipropylamide Derivative | Neuraminidase A | Influenza A | 0.020 µM | [18] |
| 4-Morpholinylamide Derivative | Neuraminidase A | Influenza A | 0.030 µM | [18] |
| 1-Ethylpropylamide Derivative | Neuraminidase B | Influenza B | 3.0 µM | [18] |
| Diethylamide Derivative | Neuraminidase B | Influenza B | 9.2 µM | [18] |
| Dipropylamide Derivative | Neuraminidase B | Influenza B | 4.5 µM | [18] |
| 4-Morpholinylamide Derivative | Neuraminidase B | Influenza B | 5.8 µM | [18] |
Table 2: Neuraminidase Inhibitory Activity of Cyclopentane Amide Derivatives.
Signaling Pathways and Mechanisms of Action
The biological effects of aminocyclopentene-containing molecules are mediated through their interaction with specific cellular or viral signaling pathways.
CTP Synthetase Inhibition Pathway
The anticancer activity of Cyclopentenyl Cytosine (CPEC) is a direct consequence of its interference with the de novo pyrimidine synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. jackwestin.com [jackwestin.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling procedures for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS No: 168960-19-8), a key intermediate in the synthesis of antiviral therapeutics such as Abacavir. Adherence to rigorous safety measures is paramount when working with this compound to ensure personnel safety and experimental integrity.
Compound Identification and Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 168960-19-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₂ClNO | [2][3][5][6] |
| Molecular Weight | 149.62 g/mol | [2][3][7] |
| Appearance | White to yellow solid | [6] |
| Purity | ≥98% to ≥99.00% | [5][6] |
| Synonyms | (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, Abacavir Impurity 2 | [1][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.
| Hazard Class | GHS Hazard Statement |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[6][9] |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[6][9] |
Note: Some sources also indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) for the isomeric compound ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride.[10] Due to structural similarities, it is prudent to handle the (1S,4R) isomer with similar precautions.
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Caption: Recommended PPE and Engineering Controls.
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid dust formation. Handle as a solid where possible. If weighing and transferring, do so in a designated area with controlled ventilation, such as a chemical fume hood.
-
Prevent contact. Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation. Do not breathe dust, fume, gas, mist, vapors, or spray.[8][9]
-
Use appropriate tools. Use non-sparking tools for handling.
Storage:
-
Temperature: Store at room temperature or between 10°C - 25°C.[3][5]
-
Atmosphere: Keep under an inert gas, such as nitrogen, to prevent degradation.[3]
-
Container: Store in a tightly closed, suitable container in a dry and well-ventilated place.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Accidental Release Measures
A clear and concise spill response plan is essential for mitigating the risks associated with an accidental release.
Caption: Spill Response Workflow.
Experimental Protocols and Solubility
While a universal, detailed experimental protocol for all applications of this compound is not feasible, the following provides guidance based on its use as a synthetic intermediate.
Dissolution for HPLC Analysis:
-
Solvent: A mobile phase consisting of 50mM Sodium Perchlorate with the pH adjusted to 2.0 with perchloric acid has been used to dissolve the compound for HPLC analysis.[9]
-
Procedure: A stock solution was prepared by dissolving an appropriate amount of the substance in the mobile phase to a concentration of 5mg/ml.[9]
Use in Chemical Synthesis (Abacavir Synthesis):
-
Reaction Solvents: Ethanol and isopropanol have been documented as solvents in reactions involving this compound.
-
Reagents: It is often reacted with substituted pyrimidines in the presence of a base such as triethylamine.
-
Temperature: Reactions have been carried out at elevated temperatures, for example, in hot ethanol or at 90-95°C in isopropanol.
Solubility:
Toxicological and Ecological Information
Toxicological Information:
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available for oral, dermal, or inhalation routes. The toxicological properties have not been fully investigated.
-
Skin Sensitization: May cause an allergic skin reaction.[6][9]
Ecological Information:
-
Toxicity to Aquatic Life: Harmful to aquatic life with long-lasting effects.[6][9] Avoid release to the environment.[8]
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Contaminated packaging should be treated as the product itself. Do not allow the product to enter drains.
Conclusion
This compound is a valuable synthetic intermediate that requires careful and informed handling. This guide summarizes the known safety and handling information to aid researchers in establishing safe laboratory practices. Due to the limited toxicological data, a conservative approach to handling, emphasizing the minimization of all potential routes of exposure, is strongly recommended. Always consult the most up-to-date Safety Data Sheet (SDS) before use.
References
- 1. Abacavir synthesis - chemicalbook [chemicalbook.com]
- 2. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. biosynth.com [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 9. ijcpa.in [ijcpa.in]
- 10. ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride | C6H12ClNO | CID 12899914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to Carbocyclic Nucleosides Utilizing Aminocyclopentenylmethanol Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Carbocyclic nucleosides are a critical class of therapeutic agents characterized by the replacement of the furanose oxygen of natural nucleosides with a methylene group. This structural modification imparts enhanced metabolic stability against enzymatic degradation, making them promising candidates for antiviral and anticancer drugs. A key building block in the asymmetric synthesis of these important molecules is aminocyclopentenylmethanol and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleosides using these versatile synthons.
Introduction
The synthesis of carbocyclic nucleosides from aminocyclopentenylmethanol precursors typically follows a convergent strategy. This approach involves the preparation of a suitably protected aminocyclopentane intermediate which is then coupled with a heterocyclic base. Key to this strategy is the stereocontrolled functionalization of the cyclopentane ring to mimic the stereochemistry of natural ribose sugars. The primary amino and hydroxyl groups of aminocyclopentenylmethanol offer convenient handles for the introduction of protecting groups and for the subsequent coupling reactions.
Two common strategies for the crucial C-N bond formation between the carbocyclic moiety and the nucleobase are the Mitsunobu reaction and the construction of the heterocyclic ring onto a pre-existing cyclopentylamine. The choice of strategy often depends on the desired nucleobase and the overall synthetic plan.
Synthetic Workflow Overview
The general synthetic pathway for the preparation of carbocyclic nucleosides from an aminocyclopentenylmethanol derivative can be visualized as a multi-step process involving protection, activation, coupling, and deprotection.
Application Notes: Synthesis of Abacavir Utilizing ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] A critical chiral intermediate in the synthesis of Abacavir is ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol and its hydrochloride salt.[3][4][5][6] This application note details a representative synthetic protocol for the preparation of Abacavir from this key intermediate, based on established chemical literature. The process involves the condensation of the aminocyclopentene moiety with a substituted pyrimidine, followed by cyclization to form the purine ring system and subsequent introduction of the cyclopropylamino group.
Core Synthesis Pathway
The synthesis of Abacavir from ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride generally follows a convergent synthesis strategy. The key steps involve the construction of the purine base onto the chiral cyclopentenyl scaffold. While various specific reagents and conditions are reported in the literature, a common approach is outlined below.
Experimental Protocols
Protocol 1: Synthesis of Abacavir
This protocol describes a multi-step synthesis of Abacavir starting from the condensation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol with a functionalized pyrimidine, followed by purine ring formation and final modification.
Step 1: Condensation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol with N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide
-
In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol (or its hydrochloride salt with prior neutralization) in a suitable solvent such as ethanol.
-
Add N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide and a base (e.g., triethylamine or sodium carbonate) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting intermediate, N-[2-amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide, by crystallization or column chromatography.
Step 2: Cyclization to form the 6-chloropurine intermediate
-
Dissolve the purified intermediate from Step 1 in a suitable cyclizing agent, such as diethoxymethyl acetate or triethyl orthoformate.
-
Heat the reaction mixture to reflux.
-
Monitor the formation of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol by HPLC.
-
Once the reaction is complete, cool the mixture and evaporate the volatile components under vacuum.
-
The crude product can be used in the next step with or without further purification.
Step 3: Introduction of the cyclopropylamino group
-
To the crude product from Step 2, add cyclopropylamine in a suitable solvent like n-butanol or isopropanol.
-
Heat the reaction mixture in a sealed reactor to 90-95°C for several hours.[7]
-
Monitor the displacement of the chlorine atom by HPLC.
-
After completion, cool the reaction mixture and remove the solvent.
-
The resulting crude Abacavir can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate or acetone) to yield the final product.[8]
Data Presentation
Table 1: Summary of Reported Yields for Abacavir Synthesis Steps
| Step | Starting Material | Product | Reagents/Solvents | Yield (%) | Reference |
| Displacement of Chlorine with Cyclopropylamine and Deprotection (example of a final step) | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | Abacavir | Isopropanol, 10% NaOH | 90 | [8] |
| Displacement of Chlorine with Cyclopropylamine and Deprotection (alternative crystallization) | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | Abacavir | Isopropanol, 10% NaOH, Acetone | 88 | [8] |
| Displacement of Chlorine with Cyclopropylamine and Deprotection (alternative workup) | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | Abacavir | Isopropanol, 10% NaOH, tert-butyl methyl ether | 77 | [9] |
| Synthesis of an N-acylated precursor to Abacavir | N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | NaHCO3, cyclopropylamine, isopropanol | 21 | [9] |
Visualizations
Diagram 1: Synthetic Workflow for Abacavir
Caption: Synthetic workflow for Abacavir production.
Diagram 2: Logical Relationship of Key Components
Caption: Key components in Abacavir synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ::(1S4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | CAS No: 168960-19-8 | SVAK Life Sciences:: [svaklifesciences.com]
- 7. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 8. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Aminocyclopentenylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminocyclopentenylmethanol derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities. The functionalization of these chiral synthons through palladium-catalyzed reactions offers a powerful and versatile strategy for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high stereo- and regioselectivity. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving aminocyclopentenylmethanol derivatives, with a focus on allylic substitution reactions, which are instrumental in the synthesis of antiviral drugs like Abacavir.
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of this chemistry.[1] It involves the reaction of an allylic substrate containing a leaving group with a nucleophile in the presence of a palladium catalyst.[1] The reaction proceeds through a π-allylpalladium intermediate, allowing for the stereoselective introduction of a variety of nucleophiles.[1] The use of chiral ligands in these reactions has enabled the development of highly enantioselective transformations, which are crucial for the synthesis of chiral drug molecules.[1]
Key Applications in Drug Discovery
The primary application of palladium-catalyzed reactions on aminocyclopentenylmethanol scaffolds lies in the synthesis of carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts enhanced metabolic stability and can lead to potent biological activity.
A prominent example is the synthesis of Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. A key step in several synthetic routes to Abacavir involves the palladium-catalyzed coupling of a protected aminocyclopentenylmethanol derivative with a purine base.[2]
Experimental Protocols
The following protocols are representative examples of palladium-catalyzed reactions performed on aminocyclopentenylmethanol derivatives.
Protocol 1: Palladium-Catalyzed Allylic Amination in the Synthesis of an Abacavir Intermediate
This protocol describes the N-allylation of a purine derivative with a chiral aminocyclopentenyl benzoate, a key step analogous to synthetic routes for Abacavir.[2]
Reaction Scheme:
Materials:
-
(1R,4S)-4-(Benzoylamino)-2-cyclopenten-1-yl benzoate
-
2-Amino-6-chloropurine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-chloropurine (1.0 eq) and cesium carbonate (1.02 eq).
-
Add anhydrous DMSO to the flask.
-
Stir the mixture at 60 °C for 2 hours.
-
In a separate flask, dissolve (1R,4S)-4-(benzoylamino)-2-cyclopenten-1-yl benzoate (0.64 eq) and tetrakis(triphenylphosphine)palladium(0) (0.14 eq) in anhydrous DMSO.
-
After the initial 2-hour stirring period, cool the purine mixture to room temperature.
-
Add the solution of the aminocyclopentenyl benzoate and palladium catalyst to the reaction flask.
-
Heat the reaction mixture to 65 °C and stir for 2.25 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture containing the desired N-allylated product can be carried forward to the next synthetic step after appropriate workup and purification.
Quantitative Data:
| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (1R,4S)-4-(benzoylamino)-2-cyclopenten-1-yl benzoate | 2-Amino-6-chloropurine | Pd(PPh₃)₄ (14) | Cs₂CO₃ (1.02) | DMSO | 65 | 2.25 | N/A* | [2] |
Yields for this specific step are often reported as part of a multi-step synthesis and may not be explicitly provided for the isolated intermediate.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Tsuji-Trost Reaction
The palladium-catalyzed allylic substitution (Tsuji-Trost reaction) proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and predicting product stereochemistry.
Caption: Catalytic cycle of the palladium-catalyzed Tsuji-Trost allylic substitution reaction.
General Experimental Workflow for Catalyst Screening and Optimization
The development of a successful palladium-catalyzed reaction often requires screening of various parameters to achieve optimal yield and selectivity. The following workflow illustrates a typical optimization process.
Caption: A general workflow for the optimization of palladium-catalyzed cross-coupling reactions.
Conclusion
Palladium-catalyzed reactions, particularly the Tsuji-Trost allylic substitution, are indispensable tools for the functionalization of aminocyclopentenylmethanol derivatives. These methods provide efficient and stereoselective access to complex molecules, including vital carbocyclic nucleoside analogues used in antiviral therapies. The provided protocols and workflows serve as a practical guide for researchers in the field of medicinal chemistry and drug development to harness the power of palladium catalysis for the synthesis of novel therapeutic agents. Further exploration and optimization of reaction conditions, including the development of new catalyst systems, will continue to expand the scope and utility of these important transformations.
References
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of Aminocyclopentenylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Date: December 24, 2025
Introduction
Aminocyclopentenylmethanol and its derivatives are valuable chiral building blocks in medicinal chemistry and drug discovery. Their stereochemically defined structure, featuring a rigid cyclopentene scaffold with both an amino and a primary hydroxyl group, allows for diverse functionalization in the synthesis of complex bioactive molecules.[1] The successful synthesis and manipulation of these molecules, however, necessitate a robust and selective protecting group strategy to mask the reactivity of the amine and alcohol functionalities, preventing unwanted side reactions.[2][3][4]
This document provides detailed application notes and experimental protocols for the orthogonal protection of the amino and hydroxyl groups of aminocyclopentenylmethanol. The focus is on the widely used tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol. These protecting groups are favored due to their stability across a broad range of reaction conditions and their selective, mild removal protocols, which are crucial for preserving the integrity of complex molecules.[5][6][7][8]
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another.[2][9] For aminocyclopentenylmethanol, the Boc and TBDMS groups are ideal orthogonal partners. The Boc group is stable to the basic and nucleophilic conditions often used in conjunction with silyl ethers but is readily cleaved under acidic conditions.[8][10] Conversely, the TBDMS group is stable to the acidic conditions used for Boc removal but can be selectively cleaved using fluoride-based reagents.[7][11]
Caption: Orthogonal protection and deprotection strategy for aminocyclopentenylmethanol.
Section 1: Protection of the Amino Group (N-Boc Protection)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under mild acidic conditions.[5][6][12] The most common reagent for its introduction is di-tert-butyl dicarbonate ((Boc)₂O).[5][6]
Experimental Protocol: N-Boc Protection of Aminocyclopentenylmethanol
This protocol describes a general procedure for the N-Boc protection of aminocyclopentenylmethanol on a 1 mmol scale.
Materials:
-
Aminocyclopentenylmethanol (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.2 equiv)[6]
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.1–1.5 equiv)[5]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[5][6]
-
Deionized water
-
1 M HCl (for work-up if TEA is used)[5]
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve aminocyclopentenylmethanol (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[5]
-
Base Addition: Add the base (e.g., triethylamine, 1.1 equiv) to the stirred solution at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[13]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Data Presentation: N-Boc Protection of Primary Amines
The following table summarizes representative conditions for the N-Boc protection of various primary amines, which are applicable to aminocyclopentenylmethanol.
| Substrate | (Boc)₂O (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| General Primary Amine | 1.1 - 1.5 | TEA (1.1 - 1.5) | DCM or THF | Room Temp | 2 - 12 | >90 | [5] |
| General Primary Amine | 1.1 | - | Water/Acetone | Room Temp | <1 | >95 | [14] |
| Aryl and Aliphatic Amines | 1.1 | I₂ (cat.) | Solvent-free | Room Temp | 0.5 - 2 | 90 - 98 | [10] |
Section 2: Protection of the Hydroxyl Group (O-TBDMS Protection)
The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust protecting group for alcohols, offering stability to a wide range of reaction conditions while being readily removable with fluoride ions.[7][15] Its steric bulk provides greater stability compared to smaller silyl ethers like TMS.[7]
Experimental Protocol: O-TBDMS Protection of N-Boc-aminocyclopentenylmethanol
This protocol details the protection of the primary alcohol in N-Boc-aminocyclopentenylmethanol.
Materials:
-
N-Boc-aminocyclopentenylmethanol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1–1.5 equiv)
-
Imidazole (2.0–2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve N-Boc-aminocyclopentenylmethanol (1.0 equiv), TBDMSCl (1.2 equiv), and imidazole (2.2 equiv) in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours, monitoring by TLC.[7]
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting fully protected aminocyclopentenylmethanol by flash column chromatography.
Data Presentation: Silyl Ether Stability
The choice of silyl ether can be critical. The following table highlights the relative stability of common silyl ethers, demonstrating the robustness of the TBDMS group.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Reference |
| TMS | 1 | 1 | [7] |
| TES | 64 | 10-100 | [7] |
| TBDMS (TBS) | 20,000 | ~20,000 | [7] |
| TIPS | 700,000 | 100,000 | [7] |
| TBDPS | 5,000,000 | ~20,000 | [7] |
Section 3: Selective Deprotection Protocols
The orthogonality of the Boc and TBDMS protecting groups allows for their selective removal.
Experimental Protocol: Selective N-Boc Deprotection
This protocol describes the removal of the Boc group to liberate the free amine while the TBDMS ether remains intact.
Caption: Experimental workflow for the selective deprotection of the N-Boc group.
Materials:
-
N-Boc, O-TBDMS-aminocyclopentenylmethanol (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated aqueous NaHCO₃ solution
-
Standard laboratory glassware
Procedure (using TFA):
-
Dissolution: Dissolve the fully protected compound in DCM.
-
Acid Addition: Add an excess of TFA (e.g., 25-50% v/v solution in DCM) and stir at room temperature.[13]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Isolation: Dry the organic layer, filter, and concentrate to yield the O-TBDMS-aminocyclopentenylmethanol.
Experimental Protocol: Selective O-TBDMS Deprotection
This protocol details the removal of the TBDMS group to yield the free alcohol, leaving the Boc-protected amine untouched.
Materials:
-
N-Boc, O-TBDMS-aminocyclopentenylmethanol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the fully protected compound in anhydrous THF at room temperature under an inert atmosphere.
-
Reagent Addition: Add the TBAF solution dropwise to the stirred solution.[7]
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.[7]
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.[7]
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-aminocyclopentenylmethanol.
Conclusion
The judicious use of orthogonal protecting groups is fundamental to the successful multistep synthesis of complex molecules derived from aminocyclopentenylmethanol. The combination of N-Boc for the amine and O-TBDMS for the alcohol provides a reliable and versatile strategy, allowing for selective deprotection and subsequent functionalization at either position. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to effectively utilize these protecting group strategies in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Carbocyclic Purine Nucleoside Analogs via Coupling of Purine Bases with Aminocyclopentenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogs are a critical class of therapeutic agents with well-established antiviral and anticancer properties.[1] These molecules are structurally similar to natural nucleosides, but the furanose oxygen is replaced by a methylene group, rendering them resistant to enzymatic degradation and altering their conformational flexibility.[2] The synthesis of these analogs often involves the crucial step of coupling a heterocyclic base, such as a purine, with a carbocyclic sugar mimic. This document provides a detailed protocol for the coupling of purine bases with aminocyclopentenylmethanol, a key intermediate in the synthesis of novel carbocyclic nucleoside analogs.
The primary method detailed is the Mitsunobu reaction, a versatile and widely used method for the alkylation of nucleophiles, including purine bases, with primary or secondary alcohols.[3][4] This reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, offering excellent stereochemical control.[3] Direct alkylation methods are also discussed as an alternative, although they can present challenges in regioselectivity, often yielding a mixture of N7 and N9-alkylated purines.[5][6] The protocols provided herein emphasize the use of appropriate protecting groups to ensure regioselective coupling and maximize product yield.
Experimental Protocols
Protocol 1: Mitsunobu Coupling of a Protected Purine with N-Protected Aminocyclopentenylmethanol
This protocol describes the coupling of a protected purine base with a protected aminocyclopentenylmethanol derivative using the Mitsunobu reaction. The use of protecting groups is essential to prevent side reactions and to direct the coupling to the desired nitrogen of the purine ring.
Materials:
-
Protected Purine (e.g., N6-benzoyl-adenine, N2-isobutyryl-O6-diphenylcarbamoyl-guanine) (1.0 equiv)
-
N-Protected aminocyclopentenylmethanol (e.g., Boc-aminocyclopentenylmethanol) (1.2 equiv)
-
Triphenylphosphine (Ph₃P) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected purine (1.0 equiv), N-protected aminocyclopentenylmethanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the azodicarboxylate (DIAD or DEAD, 1.5 equiv) dropwise over 10-15 minutes. The reaction mixture will typically turn from colorless to a yellow or orange color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be purified directly by silica gel column chromatography.
-
Purification: Elute the column with a gradient of ethyl acetate in hexanes to separate the desired product from triphenylphosphine oxide and other byproducts.
-
Deprotection: The protecting groups (e.g., Boc, benzoyl) can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, methanolic ammonia for benzoyl) to yield the final carbocyclic nucleoside analog.
Protocol 2: Direct Alkylation of a Purine Base
This protocol provides a general method for the direct N-alkylation of a purine base. This method may result in a mixture of N7 and N9 isomers, which will require careful chromatographic separation.
Materials:
-
Purine Base (e.g., 6-chloropurine) (1.0 equiv)
-
Activated aminocyclopentenylmethanol derivative (e.g., a mesylate or tosylate) (1.1 equiv)
-
Base (e.g., potassium carbonate, cesium carbonate) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the purine base (1.0 equiv) and the base (e.g., K₂CO₃, 1.5 equiv) in anhydrous DMF.
-
Alkylation: Add the activated aminocyclopentenylmethanol derivative (1.1 equiv) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N7 and N9 isomers.
Data Presentation
| Reaction Type | Purine Reactant | Alcohol Reactant | Key Reagents | Typical Yield (N9-isomer) | N9/N7 Ratio | Reference |
| Mitsunobu | N6-Benzoyl-adenine | Boc-aminocyclopentenylmethanol | Ph₃P, DIAD | 60-80% | >10:1 | [7],[8] |
| Mitsunobu | N2-isobutyryl-O6-diphenylcarbamoyl-guanine | Boc-aminocyclopentenylmethanol | Ph₃P, DEAD | 50-70% | >10:1 | [8] |
| Direct Alkylation | 6-Chloropurine | Mesyl-aminocyclopentenylmethanol | K₂CO₃ | 40-60% (total) | ~3:1 - 5:1 | [5],[6] |
Visualizations
Experimental Workflow for Mitsunobu Coupling
Caption: Workflow for the Mitsunobu coupling of a protected purine with a protected aminocyclopentenylmethanol.
Logical Diagram of Regioselectivity in Purine Alkylation
Caption: Regioselectivity of purine alkylation under different reaction conditions.
References
- 1. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Method Development for the Separation of Aminocyclopentenol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminocyclopentenol derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is crucial to separate and quantify the different stereoisomers of these molecules.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of stereoisomers, offering high resolution and sensitivity.[1] This application note provides a detailed protocol for the development of a chiral HPLC method for the separation of aminocyclopentenol isomers. Two primary strategies are discussed: direct separation using a chiral stationary phase (CSP) and indirect separation via derivatization.
Method Development Strategy
The successful separation of chiral compounds like aminocyclopentenol isomers relies on creating a chiral environment where the enantiomers can be distinguished.[2] The general workflow for developing a robust chiral HPLC method involves several key steps:
-
Analyte Characterization: Understand the physicochemical properties of the aminocyclopentenol isomers, such as their polarity and functional groups, to inform the initial choice of stationary and mobile phases.
-
Column Screening: Select a range of chiral stationary phases (CSPs) for initial screening. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for the separation of amino alcohols.[3]
-
Mobile Phase Optimization: Systematically vary the composition of the mobile phase to achieve optimal separation. This includes adjusting the ratio of the primary solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol) and the concentration of any additives (e.g., diethylamine).[3]
-
Parameter Refinement: Fine-tune other chromatographic parameters such as flow rate, column temperature, and injection volume to improve resolution, peak shape, and analysis time.
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[4]
Logical Workflow for Chiral HPLC Method Development
Caption: A generalized workflow for chiral HPLC method development.
Experimental Protocols
Two primary methods for the chiral separation of aminocyclopentenol isomers are presented below: direct separation on a chiral stationary phase and indirect separation following derivatization.
Method 1: Direct Separation using a Polysaccharide-Based CSP
This method is often the first approach due to its simplicity and broad applicability for the separation of enantiomers of amino alcohols.[1]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Dissolve the aminocyclopentenol isomer mixture in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and determine the retention times for the enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
Expected Results
This method is expected to provide good resolution of the aminocyclopentenol enantiomers. The elution order and retention times will be dependent on the specific isomer and the exact CSP used.
| Isomer | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | 10.2 |
Method 2: Indirect Separation via Derivatization
This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.[1]
Derivatization Protocol (using Marfey's Reagent - FDAA)
-
To 50 µL of a 1 mg/mL solution of the aminocyclopentenol isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[1]
-
Incubate the mixture at 40 °C for 1 hour.[1]
-
After incubation, cool the mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction.
-
Dilute the mixture with the mobile phase before injection.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
Expected Results
The diastereomeric derivatives are expected to be well-resolved on a standard C18 column.
| Diastereomer | Expected Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 12.3 | \multirow{2}{*}{> 2.0} |
| Diastereomer 2 | 14.8 |
Workflow for Indirect Separation of Aminocyclopentenol Isomers
Caption: Workflow for the indirect separation of aminocyclopentenol isomers.
Conclusion
The separation of aminocyclopentenol isomers can be effectively achieved using chiral HPLC. The choice between a direct approach with a chiral stationary phase and an indirect method involving derivatization will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. The protocols provided in this application note offer a solid starting point for researchers to develop and validate robust and reliable analytical methods for these important chiral compounds. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired separation for specific aminocyclopentenol derivatives.
References
Application of Aminocyclopentenylmethanol Derivatives in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. Aminocyclopentenylmethanol and its derivatives represent a promising class of carbocyclic nucleoside analogues with significant potential in antiviral drug discovery. Unlike natural nucleosides, the carbocyclic scaffold, where a cyclopentane ring replaces the furanose sugar, offers enhanced metabolic stability by being resistant to cleavage by phosphorylases and hydrolases. This intrinsic stability can lead to an improved in vivo half-life of drug candidates. This document provides a comprehensive overview of the application of aminocyclopentenylmethanol-derived compounds in antiviral research, including their mechanisms of action, quantitative antiviral activity data, and detailed experimental protocols for their evaluation.
Mechanism of Action
The primary antiviral mechanism of aminocyclopentenylmethanol-derived carbocyclic nucleoside analogues lies in their ability to act as competitive inhibitors of viral DNA or RNA polymerases.[1] Intracellularly, these analogues are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate metabolite then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral nucleic acid chain. The incorporation of the carbocyclic nucleoside monophosphate often leads to chain termination, as the cyclopentane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication.[1]
A potential secondary mechanism of action for some carbocyclic nucleosides involves the modulation of host-cell signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2] The NF-κB signaling cascade is a critical regulator of the innate immune response and the production of pro-inflammatory cytokines, which are often dysregulated during viral infections.[3][4] Inhibition of NF-κB activation by these compounds could therefore mitigate the inflammatory damage associated with viral diseases.[2]
Data Presentation
The antiviral activity and cytotoxicity of aminocyclopentenylmethanol derivatives are critical parameters for their preclinical evaluation. The following tables summarize the quantitative data for representative compounds against Human Immunodeficiency Virus Type 1 (HIV-1) and Influenza A virus.
Table 1: Anti-HIV-1 Activity of Amine-Type Cyclopentanepyridinone Derivatives
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 6 | >100 | >100 | - |
| 9 | 0.54 | >100 | >185 |
| 10 | 9.09 | 74.03 | 8.14 |
| 11 | 79.29 | >100 | >1.26 |
| 12 | 15.11 | >100 | >6.62 |
| 13 | 10.98 | >100 | >9.11 |
| 15 | 15.91 | >100 | >6.29 |
| 16 | 11.21 | >100 | >8.92 |
| 18 | 20.33 | >100 | >4.92 |
Data sourced from a study on novel amine-type cyclopentanepyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6][7]
Table 2: Anti-Influenza Virus Activity of Cyclopentane Neuraminidase Inhibitors
| Compound ID | Virus Strain | Cell Line | EC50 (µM) |
| RWJ-270201 (Peramivir) | A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 |
| A/Beijing/262/95 (H1N1) | MDCK | ≤1.5 | |
| 12 strains (H3N2) | MDCK | <0.3 | |
| 2 strains (H5N1) | MDCK | <0.3 | |
| B/Beijing/184/93 | MDCK | <0.2 | |
| BCX-1827 | A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 |
| 12 strains (H3N2) | MDCK | <0.3 | |
| B/Beijing/184/93 | MDCK | <0.2 | |
| BCX-1898 | A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 |
| 12 strains (H3N2) | MDCK | <0.3 | |
| B/Beijing/184/93 | MDCK | <0.2 | |
| BCX-1923 | A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 |
| 12 strains (H3N2) | MDCK | <0.3 | |
| B/Beijing/184/93 | MDCK | <0.2 |
Data sourced from a study on cyclopentane derivatives as potent and selective inhibitors of influenza virus neuraminidase.[1][6][8]
Experimental Protocols
Synthesis of Amine-Type Cyclopentanepyridinone Derivatives (Anti-HIV-1)
This protocol outlines the general synthetic scheme for the preparation of amine-type cyclopentanepyridinone derivatives.
Materials:
-
Ethyl 2-cyclopentanone carboxylate
-
Ammonium nitrate
-
Ammonia gas
-
Diethyl malonate
-
Various primary and secondary amines
-
Solvents and reagents for organic synthesis
Procedure:
-
Synthesis of Ethyl 2-aminocyclopenten-1-carboxylate: Treat ethyl 2-cyclopentanone carboxylate with ammonium nitrate and ammonia gas.[6]
-
Formation of the Pyridinone Core: Perform a Claisen condensation of the resulting aminocyclopentene carboxylate with diethyl malonate, followed by intramolecular cyclization to yield the pyridinone core structure.[6]
-
Chlorination: Chlorinate the C-4 position of the pyridinone core.
-
Functionalization with Amines: React the chlorinated intermediate with a variety of primary and secondary amines to introduce different side chains at the C-4 position.[6]
-
Purification: Purify the final products using standard techniques such as column chromatography and recrystallization.
Synthesis of Peramivir (RWJ-270201) (Anti-Influenza)
This protocol provides a general overview of a synthetic route to Peramivir.
Materials:
-
(±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
-
2-Ethylbutyraldehyde
-
Reagents for ring opening, protection, 1,3-dipolar cycloaddition, reductive cleavage, acetylation, guanidinylation, and deprotection.
Procedure:
-
Ring Opening of Vince Lactam: Induce ring opening and esterification of Vince lactam to yield a functionalized cyclopentene derivative.
-
Protection of the Amino Group: Protect the primary amino group.
-
1,3-Dipolar Cycloaddition: Perform a 1,3-dipolar cycloaddition to construct the carbocyclic ring system with the desired stereochemistry.
-
Reductive Cleavage: Reductively cleave the resulting isoxazolidine ring to introduce further functionality.
-
Acetylation: Acetylate the newly formed amino group.
-
Guanidinylation: Introduce the guanidino group.
-
Final Deprotection and Hydrolysis: Remove all protecting groups and hydrolyze the ester to yield Peramivir.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication by a test compound.[9]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates
-
Virus stock of known titer
-
Test compound (aminocyclopentenylmethanol derivative)
-
Serum-free medium
-
Overlay medium (e.g., containing Avicel or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection and Treatment:
-
Pre-treat the cell monolayers with the different concentrations of the test compound for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
Incubate for 1 hour at 37°C for virus adsorption.
-
-
Overlay: Remove the inoculum and overlay the cells with overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fixation and Staining:
-
Fix the cells with fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.[10]
Materials:
-
Confluent monolayer of host cells in a 96-well plate
-
Virus stock
-
Test compound
-
Assay medium
-
Cell viability reagent (e.g., Neutral Red or Crystal Violet)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and a working dilution of the virus in assay medium.
-
Infection and Treatment:
-
Add the compound dilutions to the wells.
-
Add the virus to all wells except the cell control wells.
-
Include virus control (virus, no compound) and cell control (no virus, no compound) wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Assess cell viability using a suitable method (e.g., Neutral Red uptake or Crystal Violet staining).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
NF-κB Luciferase Reporter Assay
This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.
Materials:
-
Host cells (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Test compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Transfection: Co-transfect host cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells to release the luciferases.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control (activator, no compound).
-
Determine the IC50 value from the dose-response curve.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of aminocyclopentenylmethanol derivatives.
Caption: General experimental workflow for antiviral evaluation.
Caption: Potential inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. Inhibition of nuclear factor-kappab activation in mouse macrophages and the RAW 264.7 cell line by a synthetic adenyl carbocyclic nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bowdish.ca [bowdish.ca]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Aminocyclopentenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enzymatic kinetic resolution of racemic cis-aminocyclopentenol, a valuable chiral building block in the synthesis of carbocyclic nucleosides and other pharmaceuticals. The protocols focus on the use of lipases for enantioselective acylation.
Introduction
Enantiomerically pure aminocyclopentenols are critical intermediates in pharmaceutical development, where the stereochemistry of a molecule often dictates its biological activity and efficacy. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating racemic mixtures, providing access to both enantiomers. This document outlines protocols for the lipase-catalyzed acylation of racemic cis-aminocyclopentenol, methods for monitoring the reaction, and procedures for the separation of the resulting products.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase. The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. This process results in a mixture of an acylated product and the unreacted alcohol, both of which are enantiomerically enriched. These can then be separated by standard chromatographic techniques. The ideal outcome is to stop the reaction at approximately 50% conversion to obtain both the product and the remaining substrate in high enantiomeric excess (e.e.).
Data Presentation: Quantitative Summary
The following table summarizes representative quantitative data for the enzymatic resolution of a racemic cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol, a derivative of the target compound.
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) |
| cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Candida antarctica lipase B (CAL-B) | Vinyl Acetate | Tetrahydrofuran | ~40 | 90 | Not Reported |
| cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Pseudomonas species lipase | Vinyl Acetate | Tetrahydrofuran | ~40 | 92 | Not Reported |
| cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate (Hydrolysis) | Electric eel acetylcholine esterase | - (Hydrolysis) | Phosphate Buffer | ~40 | 92 (of remaining acetate) | 92 (of alcohol) |
Experimental Workflow
The general workflow for the enzymatic resolution of racemic aminocyclopentenol is depicted below.
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocols
Lipase-Catalyzed Acylation of Racemic cis-Aminocyclopentenol
This protocol describes the enantioselective acylation of racemic cis-aminocyclopentenol using immobilized Candida antarctica lipase B (CAL-B).
Materials:
-
Racemic cis-aminocyclopentenol derivative (e.g., cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol)
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE))
-
Shaker incubator or magnetic stirrer with temperature control
-
Reaction vials
Procedure:
-
In a sealed vial, dissolve the racemic aminocyclopentenol derivative (1 equivalent) in the anhydrous organic solvent to a concentration of 0.05-0.1 M.
-
Add the acylating agent, vinyl acetate (1.5-2.0 equivalents).
-
Add the immobilized CAL-B (typically 10-50 mg per 0.1 mmol of substrate).
-
Seal the vial and place it in a shaker incubator or on a magnetic stirrer at a controlled temperature (e.g., 40-48 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 12, 24 hours).
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the acylated product and the unreacted substrate.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme. The immobilized enzyme can be washed with fresh solvent, dried, and potentially reused.
Analytical Method: Chiral HPLC for Reaction Monitoring
This protocol provides a general method for monitoring the enzymatic resolution by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective for separating enantiomers of amino alcohols.
Mobile Phase (Normal Phase - Example):
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
For basic compounds like aminocyclopentenol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
Procedure:
-
Prepare a calibration curve for the racemic substrate to quantify the conversion.
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Filter the aliquot through a syringe filter (0.22 µm) to remove the enzyme.
-
Dilute the filtered aliquot with the mobile phase.
-
Inject the diluted sample onto the chiral HPLC system.
-
Monitor the separation at a suitable wavelength (e.g., 210 nm or based on the chromophore of the substrate derivative).
-
Calculate the conversion based on the disappearance of the starting material and the appearance of the product.
-
Determine the enantiomeric excess (e.e.) of the unreacted substrate and the acylated product using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Work-up and Purification
This protocol describes the separation of the enantioenriched acylated product and the unreacted aminocyclopentenol.
Materials:
-
Reaction mixture (with enzyme filtered off)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
After filtering off the enzyme, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue contains the acylated product and the unreacted aminocyclopentenol.
-
Purify the mixture by silica gel column chromatography.
-
The polarity difference between the alcohol (more polar) and the ester (less polar) allows for their separation.
-
A solvent gradient (e.g., starting with a low polarity mixture like hexane/ethyl acetate 9:1 and gradually increasing the polarity to pure ethyl acetate) is typically effective.
-
-
Collect the fractions and analyze them by TLC or HPLC to identify the pure product and unreacted substrate.
-
Combine the fractions containing each pure compound and evaporate the solvent to obtain the enantioenriched acylated aminocyclopentenol and the enantioenriched unreacted aminocyclopentenol.
-
The acylated aminocyclopentenol can be deprotected (hydrolyzed) if the free amino alcohol is the desired product.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in developing an enzymatic resolution process.
Caption: Development of an enzymatic resolution process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aminocyclopentenylmethanol HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aminocyclopentenylmethanol HCl synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for aminocyclopentenylmethanol hydrochloride?
A1: A prevalent and well-established method involves the deprotection of a protected aminocyclopentanol precursor, such as N-Boc-(1R,3S)-3-aminocyclopentanol. This is typically achieved using a strong acid like hydrogen chloride (HCl) in an organic solvent such as dioxane or isopropanol.[1] Another innovative approach uses a hetero-Diels-Alder reaction, which is reported to be cost-effective and results in high optical purity.[1]
Q2: What are the critical parameters that influence the reaction yield?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions. It is crucial to use high-purity reagents.
-
Reaction Temperature: Temperature control is vital to prevent the decomposition of reactants and minimize the formation of byproducts.[2]
-
Choice of Solvent: The solvent must be anhydrous and inert under the reaction conditions to prevent unwanted side reactions.[2][3]
-
Stoichiometry: Precise measurement of reactants is essential for optimal conversion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).[1][4] These methods help in determining the optimal reaction time and ensuring the reaction has gone to completion.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that can lead to low yields.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction by GC or TLC to ensure it has reached completion.[1] Adjust the temperature and reaction time as necessary based on the monitoring results. |
| Poor Quality Reagents: Starting materials, especially the protected aminocyclopentanol, may contain impurities that interfere with the reaction. | Verify the purity of the starting materials using analytical techniques like NMR or LC-MS. Use freshly opened or properly stored reagents.[2] | |
| Moisture Contamination: The presence of water can lead to undesirable side reactions, particularly with moisture-sensitive reagents. | Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture contamination.[2][3] | |
| Product Loss During Work-up | Incomplete Precipitation: The product may not fully precipitate from the solution, leading to losses during filtration. | Cool the reaction mixture to a lower temperature (e.g., 0 °C) and stir for an extended period (e.g., 1 hour) to ensure complete precipitation before filtering.[1] |
| Product Solubility: The hydrochloride salt may have some solubility in the washing solvent, causing it to be washed away during purification. | Wash the filtered product with a cold solvent in which the product has minimal solubility but impurities are soluble. Acetone and isopropanol are commonly used for this purpose.[1] | |
| Difficulty in Product Purification | Presence of Impurities: Side products or unreacted starting materials can co-precipitate with the desired product, leading to low purity. | Recrystallize the final product from a suitable solvent system to remove impurities. Thoroughly wash the product cake after filtration.[1] |
| Residual Solvents: Incomplete drying can leave residual solvents in the final product. | Dry the final product under vacuum at a controlled temperature (e.g., 40 °C) for a sufficient duration (e.g., 12 hours) to ensure all residual solvents are removed.[1] |
Quantitative Data Summary
| Parameter | Condition A | Condition B | Yield | Reference |
| Deprotection Reagent | 4M HCl in Dioxane | in-situ HCl from Pivaloyl Chloride | Varies | [1] |
| Reaction Time | 2 hours | 12 hours | Varies | [1] |
| Reaction Temperature | Room Temperature | 25 °C | Varies | [1] |
| Scale | 100% | 50%, 25%, 10% | 62% vs 58-62% | [5] |
Yields are highly dependent on specific substrates and reaction scales.
Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane [1]
-
Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.
-
Add 50 mL of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction solution.
-
Add 100 mL of acetonitrile to the residue to induce precipitation.
-
Filter the resulting solid.
-
Wash the filter cake with 100 mL of acetonitrile.
-
Dry the solid to obtain the aminocyclopentenylmethanol hydrochloride.
Protocol 2: Deprotection via in-situ HCl Generation [1]
-
Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask and cool to 5 °C with stirring.
-
Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.
-
After addition, warm the reaction to 25 °C and stir for 30 minutes.
-
Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in 53 g of isopropanol.
-
Add this solution dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.
-
Upon completion, cool the system to 0 °C and stir for 1 hour to ensure complete precipitation.
-
Filter the solid product under a nitrogen atmosphere.
-
Wash the filter cake with isopropanol at 5 °C.
-
Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.
-
Cool the mixture to 0 °C and filter again under nitrogen.
-
Wash the filter cake with acetone at 5 °C.
-
Dry the product under vacuum at 40 °C for 12 hours.
Visualizations
Caption: General synthesis pathway for aminocyclopentenylmethanol HCl.
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: Optimization of Nucleoside Coupling Reactions
Welcome to the technical support center for nucleoside coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during nucleoside and oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, focusing on the widely used phosphoramidite method for oligonucleotide synthesis and the Vorbrüggen reaction for initial nucleoside synthesis.
Section 1: Low Coupling Efficiency in Phosphoramidite Synthesis
Poor coupling efficiency is the most common issue in solid-phase oligonucleotide synthesis, leading to low yields of the full-length product.[1] The impact is cumulative, meaning even a small drop in efficiency per cycle results in a significant decrease in the final yield, especially for long oligonucleotides.[1]
Q1: My coupling efficiency has suddenly dropped. What is the most likely cause?
A1: The most common culprit for a sudden drop in coupling efficiency is moisture contamination.[1][2] Water reacts with the activated phosphoramidite faster than the 5'-hydroxyl group of the growing oligonucleotide chain, effectively consuming your reagent.[2][3]
-
Immediate Actions:
-
Replace the acetonitrile (ACN) bottle on the synthesizer with a fresh, sealed bottle of anhydrous grade ACN (<30 ppm water).[2][3]
-
Ensure the inert gas (Argon or Helium) supply is running and passes through an in-line drying filter.[2]
-
Prepare fresh activator and phosphoramidite solutions using anhydrous ACN.[3]
-
Q2: I'm synthesizing a long or modified oligonucleotide and my yields are consistently low. How can I optimize the reaction?
A2: Long sequences and sterically hindered monomers (e.g., RNA or other modified nucleosides) require optimized conditions beyond standard protocols.[][5]
-
Increase Coupling Time: Doubling the standard coupling time for the challenging monomer can significantly improve efficiency.[5]
-
Increase Reagent Concentration: Using a higher concentration of the phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction forward.[5]
-
Use a Stronger Activator: Standard activators may not be potent enough. Switch to a more reactive activator suitable for the specific monomer.[5][6] For example, 5-Benzylthio-1H-tetrazole (BTT) is often recommended for sterically demanding RNA phosphoramidites.[3][6]
-
Consider a "Double Coupling" Protocol: Some synthesizers allow for a protocol where the addition of phosphoramidite and activator is repeated for a specific monomer before proceeding to the capping step.[3]
Q3: How do I choose the correct activator for my synthesis?
A3: The choice of activator is critical and depends on the monomer's reactivity and the desired length of the oligonucleotide.[3][6] The activator's role is to protonate the phosphoramidite, making it highly reactive.[3]
-
For Routine DNA Synthesis: 5-Ethylthio-1H-tetrazole (ETT) provides a good balance of reactivity and stability.[3][6]
-
For RNA or Sterically Hindered Monomers: 5-Benzylthio-1H-tetrazole (BTT) is more acidic and potent, enabling shorter coupling times for less reactive amidites.[3][6]
-
For Long Oligonucleotides (>75 bases): 4,5-Dicyanoimidazole (DCI) is less acidic, which minimizes the risk of premature detritylation of the monomer in solution.[6][7] Its high solubility also allows for higher concentrations, which can be beneficial.[3][7]
Section 2: Side Reactions and Impurities
Q1: My final product contains shorter sequences (deletions). What causes this and how can I prevent it?
A1: The presence of shorter sequences, or "deletion mutations," is a direct result of incomplete coupling at one or more steps.[1] Any 5'-hydroxyl groups that fail to react with the incoming phosphoramidite must be permanently blocked to prevent them from reacting in subsequent cycles. This is the purpose of the "capping" step.[8]
-
Troubleshooting Steps:
-
Verify Capping Reagent Activity: Ensure your capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active.[9]
-
Optimize Coupling Efficiency: The primary solution is to address the root cause of the failed coupling. Refer to the troubleshooting steps in Section 1.
-
Check Synthesizer Fluidics: Ensure the synthesizer is delivering the correct volumes of all reagents. Blockages or leaks can lead to incomplete reactions.[1]
-
Q2: I'm observing a +53 Da impurity in my final product after deprotection. What is it?
A2: This is a common side product resulting from the alkylation of the N-3 position of thymidine by acrylonitrile.[2] Acrylonitrile is generated during the β-elimination of the cyanoethyl protecting group from the phosphate backbone during the final ammonia deprotection step.[2] This issue is more prominent in the synthesis of very long oligonucleotides.
-
Minimization Strategy:
-
Use a larger volume of ammonium hydroxide for the cleavage and deprotection step.
-
Consider using a mixture of ammonium hydroxide and methylamine (AMA), as methylamine is a more effective scavenger for acrylonitrile.[2]
-
Section 3: Issues in Nucleoside Synthesis (Glycosylation)
This section focuses on the initial formation of the N-glycosidic bond between the nucleobase and the sugar, a common method for which is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[10][11]
Q1: My Vorbrüggen reaction is giving a mixture of anomers (α and β). How can I improve selectivity for the desired β-anomer?
A1: Anomerization is a frequent challenge in glycosylation.[12] Selectivity is primarily controlled by the protecting group at the C2' position of the sugar.
-
Use a Participating Group: A C2'-acyl protecting group (e.g., acetyl or benzoyl) is crucial. It participates in the reaction by forming a dioxolenium ion intermediate, which blocks the α-face of the sugar. This forces the incoming nucleobase to attack from the β-face, leading to the desired β-anomer.[12][13]
-
Control Temperature: Higher temperatures can sometimes lead to equilibrium between anomers. Running the reaction at a lower, controlled temperature may improve selectivity.[12][14]
-
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, SnCl4) can influence the reaction outcome. Optimization may be required for specific substrates.[12]
Q2: The glycosylation yield is very low, even with a strong Lewis acid. What else can I check?
A2: Low yields with weakly reactive nucleobases are a known challenge.[12]
-
Ensure Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Moisture can decompose the Lewis acid and the sugar donor.[12]
-
Verify Silylation of the Nucleobase: The reaction requires a silylated nucleobase to improve its solubility and nucleophilicity. Ensure the silylation step (e.g., with HMDS and a catalyst) has gone to completion before adding the sugar and Lewis acid.
-
Consider Alternative Methods: For particularly difficult substrates, standard Vorbrüggen conditions may not suffice. Alternatives include using more reactive glycosyl donors (e.g., glycosyl halides) or exploring microwave-assisted synthesis, which can improve yields and shorten reaction times.[12]
Data Presentation
Table 1: Comparison of Common Activators for Phosphoramidite Coupling
| Activator | Chemical Name | pKa | Key Characteristics & Recommendations |
| ETT | 5-Ethylthio-1H-tetrazole | 4.28 | A potent, general-purpose activator. Recommended for routine DNA synthesis and moderately hindered monomers.[3][6] |
| DCI | 4,5-Dicyanoimidazole | 5.2 | Less acidic but more nucleophilic. Ideal for long oligonucleotides to minimize detritylation. Highly soluble in ACN.[3][6][7] |
| BTT | 5-Benzylthio-1H-tetrazole | 4.1 | A highly potent activator. Recommended for RNA synthesis and other sterically hindered phosphoramidites to achieve shorter coupling times.[3][6][15] |
Table 2: Recommended Coupling Times for Standard Synthesis (1 µmol scale)
| Activator Used | Recommended Coupling Time | Notes |
| ETT | 5 - 7 minutes | A reliable standard for many applications.[6] |
| DCI | 6 - 8 minutes | Slightly longer time offers a wider safety margin against side reactions.[6] |
| BTT | 4 - 6 minutes | High reactivity allows for the shortest coupling times, beneficial for sensitive or hindered monomers.[6] |
Note: These times are starting points and may require optimization for modified nucleosides, which often require longer coupling times.[5]
Experimental Protocols
Protocol 1: Standard Solid-Phase Phosphoramidite Synthesis Cycle
This protocol outlines the four key steps for adding a single nucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[9]
Objective: To sequentially add nucleoside phosphoramidites to a growing chain on a solid support.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[9]
-
Phosphoramidite Solution: 0.1 M nucleoside phosphoramidite in anhydrous ACN.
-
Activator Solution: 0.25 M ETT (or other activator) in anhydrous ACN.[9]
-
Capping Solution A: Acetic anhydride in THF/Pyridine.[9]
-
Capping Solution B: N-Methylimidazole in THF.[9]
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[16]
-
Wash Solvent: Anhydrous ACN.
Methodology:
-
Step 1: Deblocking (Detritylation)
-
The deblocking solution is passed through the synthesis column for 60-180 seconds.[9] This removes the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
The column is thoroughly washed with anhydrous ACN to remove the acid and the cleaved DMT cation.[9]
-
-
Step 2: Coupling
-
The phosphoramidite solution and activator solution are delivered simultaneously to the column.[9]
-
The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group to form an unstable phosphite triester linkage.[16]
-
The reaction is allowed to proceed for the optimized coupling time (see Table 2).
-
The column is washed with anhydrous ACN to remove excess reagents.[9]
-
-
Step 3: Capping
-
Step 4: Oxidation
-
The oxidizing solution is delivered to the column.
-
The iodine in the solution converts the unstable phosphite triester linkage into a stable pentavalent phosphate triester.[16]
-
The column is washed with anhydrous ACN.
-
This completes one cycle. For the next nucleotide addition, the process returns to Step 1.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. alfachemic.com [alfachemic.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 11. Vorbrüggen Glycosylation [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Stereoselective Reduction of Cyclopentenone Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the stereoselective reduction of cyclopentenone precursors. Below you will find troubleshooting guides and frequently asked questions in a Q&A format, detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Q1: I am observing a low diastereomeric or enantiomeric excess in my reduction. What are the primary causes and how can I improve selectivity?
A1: Low stereoselectivity is a frequent challenge and can be influenced by several factors. The stereochemical outcome is highly dependent on reaction conditions, the choice of reducing agent, and the substrate itself.[1]
-
Potential Cause 1: Suboptimal Reaction Temperature. Higher reaction temperatures can diminish the stereoselectivity of the reduction.[1] Running the reaction at elevated temperatures may favor the thermodynamically more stable product over the kinetically favored one.
-
Solution: Perform the reduction at low temperatures, typically between -78 °C and 0 °C. This enhances kinetic control and can significantly improve the formation of the desired stereoisomer.[1]
-
-
Potential Cause 2: Inappropriate Reducing Agent. Less sterically hindered reducing agents, like sodium borohydride, may not provide sufficient stereocontrol, leading to lower selectivity.[1]
-
Solution: Employ bulky, sterically hindered hydride reagents. Reagents such as L-Selectride® (Lithium tri-sec-butylborohydride) or K-Selectride® are often effective in achieving high stereoselectivity due to steric hindrance directing the hydride attack.[1]
-
-
Potential Cause 3: Catalyst Inefficiency or Mismatch. In catalytic reductions (e.g., using Noyori or CBS catalysts), the choice of catalyst and ligand is crucial. The catalyst may not be optimal for your specific substrate.
-
Solution: Screen a variety of chiral ligands or catalysts. For instance, ligands with different steric and electronic properties, like SYNPHOS or DIFLUORPHOS, can sometimes provide better enantioselectivity than BINAP-type ligands for certain substrates.[2]
-
-
Potential Cause 4: Presence of Chelating Groups. Functional groups on the cyclopentenone precursor can chelate to the reducing agent or catalyst, influencing the direction of hydride attack.
-
Solution: Consider the use of additives that can enhance or disrupt chelation. For example, the addition of CeCl₃ with NaBH₄ can reverse the diastereoselectivity in the reduction of some cyclopentanones with a β-alkoxy group.[3] Protecting groups can also be employed to block unwanted chelation.
-
Q2: My reaction is sluggish or results in a low yield of the desired alcohol. How can I improve the conversion rate?
A2: Low yields can often be attributed to incomplete reactions, reagent degradation, or improper reaction setup.
-
Potential Cause 1: Inactive or Degraded Reducing Agent/Catalyst. Hydride reducing agents are sensitive to moisture and can degrade over time. Catalysts can also lose activity.
-
Potential Cause 2: Insufficient Molar Ratio of Reducing Agent. If the amount of reducing agent is stoichiometrically insufficient, the reaction will not go to completion.[1]
-
Potential Cause 3: Moisture Contamination. Many reducing agents and catalysts are highly sensitive to moisture, which can quench the reagent and lead to lower yields.[5]
-
Potential Cause 4: Catalyst Poisoning. Certain functional groups or impurities in the starting material or solvent can act as catalyst poisons, deactivating the catalyst and halting the reaction.[6] Common poisons for palladium catalysts include sulfur-containing compounds, nitriles, and some nitrogen heterocycles.[6]
-
Solution: Purify the starting materials and solvents meticulously. If catalyst poisoning is suspected, consider a pre-treatment step to remove the impurities or choose a catalyst that is more robust to the specific functional groups present.
-
Q3: I am observing the formation of unexpected side products. What are the likely causes?
A3: Side product formation can arise from over-reduction, competing reaction pathways, or substrate decomposition.
-
Potential Cause 1: Over-reduction. In some cases, particularly with highly reactive reducing agents, other functional groups in the molecule may be reduced. For instance, in the reduction of an enone, both the alkene and the ketone could be reduced.
-
Potential Cause 2: Enolization. Sterically hindered ketones may undergo enolization in the presence of a basic reducing agent, leading to the recovery of starting material after workup.[7]
-
Solution: Lowering the reaction temperature can favor nucleophilic addition over enolization. Slow, dropwise addition of the ketone to the reducing agent can also minimize this side reaction.[7]
-
-
Potential Cause 3: Racemization. If the cyclization step to form the cyclopentenone is slow, the product may be susceptible to racemization, leading to a loss of enantiomeric excess.[2]
-
Solution: Optimize reaction conditions to accelerate the desired cyclization or reduction step. This may involve changing the catalyst, solvent, or temperature.
-
Data Presentation: Comparison of Reducing Agents
The following table summarizes the typical performance of different reducing agents in the stereoselective reduction of a generic substituted cyclopentenone. Note that actual results will vary depending on the specific substrate and reaction conditions.
| Reducing Agent/Catalyst System | Typical Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Common Solvents | Typical Temperature (°C) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low to moderate dr/ee | Methanol, Ethanol | 0 to 25 | Inexpensive, but often lacks high stereoselectivity without directing groups.[1][3] |
| L-Selectride® / K-Selectride® | High dr (often >95:5) | THF, Diethyl Ether | -78 | Bulky reagent, provides excellent stereocontrol via steric approach.[1] |
| NaBH₄ / Cerium(III) chloride | Can reverse or enhance diastereoselectivity | Methanol | -78 to 0 | Effective for 1,2-reduction of enones and can be influenced by chelating groups.[3] |
| Noyori Catalysts (e.g., Ru-BINAP) | High ee (often >90%) | Methanol, Ethanol | 25 to 80 | Catalytic, efficient for asymmetric hydrogenation of various ketones.[8] |
| Corey-Bakshi-Shibata (CBS) Catalyst | High ee (often >95%) | THF, Toluene | -78 to 25 | Catalytic, borane is the stoichiometric reductant, highly predictable stereochemical outcome.[2] |
| Ene-Reductases (Biocatalysis) | High ee (up to >99%) | Aqueous buffer/ co-solvent | 25 to 37 | Environmentally friendly, highly selective, but substrate scope can be limited.[9] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction using L-Selectride® [4]
-
Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the cyclopentenone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add L-Selectride® (1.1-1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution at -78 °C.
-
Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 1-2 hours).
-
Quenching and Workup: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of water. Remove the cooling bath and allow the mixture to warm to room temperature.
-
Oxidative Workup: Slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic and may cause gas evolution. Stir the mixture vigorously for 1-2 hours at room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Enantioselective Noyori-type Reduction [8]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl₂) and the appropriate chiral ligand.
-
Reaction Setup: Add the cyclopentenone substrate and a suitable solvent (e.g., degassed methanol).
-
Hydrogenation: The reaction vessel is then pressurized with hydrogen gas (H₂) to the desired pressure and stirred at the specified temperature.
-
Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC.
-
Workup: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified, typically by flash column chromatography, to isolate the chiral alcohol.
Visualizations
// Nodes start [label="Start: \n Cyclopentenone Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup \n (Inert Atmosphere, \n Anhydrous Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cooling [label="Cool to \n Reaction Temp \n (e.g., -78°C)", fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Add Reducing Agent / \n Catalyst System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction \n (TLC, GC, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Quench Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup \n & Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification \n (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product: \n Chiral Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> setup [penwidth=2, color="#5F6368"]; setup -> cooling [penwidth=2, color="#5F6368"]; cooling -> reduction [penwidth=2, color="#5F6368"]; reduction -> monitor [penwidth=2, color="#5F6368"]; monitor -> quench [penwidth=2, color="#5F6368"]; quench -> workup [penwidth=2, color="#5F6368"]; workup -> purify [penwidth=2, color="#5F6368"]; purify -> product [penwidth=2, color="#5F6368"]; } Caption: General workflow for stereoselective reduction experiments.
// Nodes start [label="Low Stereoselectivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Temperature Path temp_q [label="Is Temp ≤ 0°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; lower_temp [label="Action: Lower Temperature \n (-78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reagent Path reagent_q [label="Using Bulky Reagent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_reagent [label="Action: Use Bulky Reagent \n (L-Selectride®)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Catalyst Path catalyst_q [label="Catalytic Reaction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_catalyst [label="Action: Screen Ligands / \n Catalysts", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> temp_q [label="Yes", penwidth=2, color="#34A853"]; temp_q -> reagent_q [label="Yes", penwidth=2, color="#34A853"]; temp_q -> lower_temp [label="No", penwidth=2, color="#EA4335"]; lower_temp -> reagent_q [penwidth=2, color="#5F6368"];
reagent_q -> catalyst_q [label="Yes", penwidth=2, color="#34A853"]; reagent_q -> change_reagent [label="No", penwidth=2, color="#EA4335"]; change_reagent -> catalyst_q [penwidth=2, color="#5F6368"];
catalyst_q -> screen_catalyst [label="Yes", penwidth=2, color="#34A853"]; } Caption: Troubleshooting decision tree for low stereoselectivity.
// Nodes catalyst [label="Chiral \n Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat_sub [label="Catalyst-Substrate \n Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_prod [label="Catalyst-Product \n Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; sub_in [label="Substrate (Ketone)"]; hydride_in [label="Hydride Source"]; prod_out [label="Product (Alcohol)"];
// Edges sub_in -> cat_sub [style=dashed]; catalyst -> cat_sub; cat_sub -> cat_prod [label="Hydride Transfer"]; hydride_in -> cat_sub [style=dashed]; cat_prod -> catalyst; cat_prod -> prod_out [style=dashed]; } Caption: Simplified catalytic cycle for ketone reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges for this compound?
The main purification challenges are twofold:
-
Enantiomeric Purity: The most critical challenge is the separation of the desired (1S,4R) enantiomer from its undesired (1R,4S) counterpart. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique to achieve high enantiomeric excess.
-
Chemical Purity: Removal of by-products and unreacted starting materials from the synthesis is also crucial. These impurities can include residual solvents and organic intermediates from the synthetic route, which often involves the reduction of a lactam and deprotection of a carbamate.
Q2: What are the common impurities that I should be aware of during the purification of this compound?
As an intermediate in the synthesis of Abacavir, potential impurities can include:
-
The undesired (1R,4S) enantiomer.
-
Unreacted starting materials or intermediates from the synthetic pathway.
-
By-products from side reactions.
-
Residual solvents used in the synthesis and purification steps.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
The following analytical techniques are recommended:
-
Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee%).
-
Reverse-Phase HPLC (RP-HPLC): To assess chemical purity by separating the target compound from other organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chiral HPLC Purification
Issue 1: Poor or no separation of enantiomers.
-
Question: I am not getting baseline separation between the (1S,4R) and (1R,4S) enantiomers on my chiral HPLC column. What should I do?
-
Answer:
-
Optimize the Mobile Phase: The choice and composition of the mobile phase are critical. For crown ether-based chiral stationary phases, an acidic mobile phase is often effective. A reported method uses 50mM sodium perchlorate with the pH adjusted to 2.0 with perchloric acid.[1] Experiment with the concentration of the salt and the pH to improve resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Control the Column Temperature: Temperature can significantly impact chiral separations. A lower temperature (e.g., 10°C) may enhance enantioselectivity.[1]
-
Select the Appropriate Chiral Stationary Phase (CSP): If optimization of the mobile phase, flow rate, and temperature does not yield the desired separation, consider screening other chiral columns. For amino alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are often successful.
-
Issue 2: Peak tailing for the analyte.
-
Question: My peaks in the chiral HPLC chromatogram are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Adjust Mobile Phase pH: For amine compounds, peak tailing can occur due to interactions with residual silanol groups on the silica-based stationary phase. Operating at a lower pH can protonate the amine, which may reduce these secondary interactions.[2]
-
Use Mobile Phase Additives: Adding a small amount of a basic modifier, such as diethylamine or triethylamine (typically 0.1%), to a non-polar mobile phase can help to block the active silanol sites and improve peak symmetry.
-
Check for Column Contamination: If peak tailing develops over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds. Always check the column manufacturer's instructions for recommended cleaning procedures.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: When I try to recrystallize my this compound, it forms an oil instead of solid crystals. How can I resolve this?
-
Answer:
-
Reduce the Rate of Cooling: Oiling out can occur if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Use a Different Solvent System: The solubility properties of the oil may be different from the desired crystals. Try a more non-polar solvent or a mixed solvent system. For amine hydrochlorides, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol, ethyl acetate, or diethyl ether) can be effective.
-
Increase the Solvent Volume: Oiling out can sometimes be caused by a supersaturated solution. Add a small amount of the hot solvent to dissolve the oil and then attempt to recrystallize again.
-
Issue 2: Low recovery yield after recrystallization.
-
Question: My recrystallization is successful in terms of purity, but the yield is very low. How can I improve it?
-
Answer:
-
Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]
-
Ensure Complete Crystallization: After cooling to room temperature, cool the solution further in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize crystal formation.
-
Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[3]
-
Consider a Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Column Chromatography
Issue 1: The compound is not eluting from the silica gel column.
-
Question: I am trying to purify my compound using silica gel column chromatography, but it seems to be stuck on the column. What could be the problem?
-
Answer:
-
Increase the Polarity of the Mobile Phase: this compound is a polar compound. A mobile phase with insufficient polarity will not be able to elute it from the polar silica gel stationary phase. Gradually increase the polarity of your eluent, for example, by increasing the percentage of methanol in a dichloromethane/methanol mixture.
-
Add a Basic Modifier: The amine group can interact strongly with the acidic silica gel. Adding a small amount of a base, such as triethylamine or ammonia solution (e.g., 0.5-2%), to the mobile phase can help to reduce this interaction and facilitate elution.
-
Consider an Alternative Stationary Phase: If elution from silica gel remains problematic, consider using a more inert stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography).
-
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This method is for the separation of (1S,4R) and (1R,4S) enantiomers of 4-Aminocyclopent-2-en-1-yl Methanol HCl.[1]
| Parameter | Value |
| Column | Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm) |
| Mobile Phase | 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 10°C |
| Detection | UV at 200 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 5 mg/mL in mobile phase |
| Resolution | > 2.0 |
Method Validation Summary: [1]
| Parameter | Result |
| LOD | 0.6 µg/mL |
| LOQ | 2.0 µg/mL |
| Linearity Range | 2.0 - 7.5 µg/mL for the (1R,4S) isomer |
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with less polar solvents like ethyl acetate or diethyl ether). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Silica Gel Column Chromatography for Chemical Purity
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) containing a small percentage of a basic modifier (e.g., 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting logic for common chiral HPLC issues.
References
Technical Support Center: Preventing Racemization During Functional Group Manipulation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the loss of stereochemical integrity during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern in drug development?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). This process results in the loss of optical activity. In the pharmaceutical industry, this is a critical issue because the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause severe adverse effects, as famously exemplified by the drug thalidomide. Therefore, maintaining stereochemical purity is essential for the safety and efficacy of a drug.
Q2: What are the primary chemical mechanisms that lead to racemization?
A2: Racemization typically occurs through the formation of an achiral intermediate. The most common mechanisms include:
-
Formation of a Planar Carbocation: Substitution reactions that proceed through an SN1 mechanism generate a flat carbocation intermediate. A subsequent nucleophilic attack can occur from either face of the plane with equal probability, leading to a racemic mixture.
-
Enolate/Enol Formation: A hydrogen atom on a stereogenic carbon that is alpha to a carbonyl group is acidic. In the presence of an acid or base, this proton can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either side, resulting in racemization.
-
Oxazolone Formation (in Peptide Synthesis): During the activation of an N-protected amino acid for peptide coupling, the activated intermediate can cyclize to form an oxazolone. The alpha-proton of this oxazolone is highly acidic and easily abstracted by a base, leading to rapid racemization.
-
Free Radical Intermediates: Reactions involving the formation of a free radical at a chiral center almost always lead to racemization, as the radical intermediate is typically planar.
Q3: How can I detect and quantify the extent of racemization in my sample?
A3: Quantifying racemization involves measuring the enantiomeric excess (ee) or the ratio of the two enantiomers. The most common and reliable technique is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. By comparing the peak areas of the two enantiomers, one can accurately determine the enantiomeric ratio.
A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Q4: What general strategies can I employ to minimize racemization?
A4: Several general principles can be applied across different reaction types:
-
Low Temperatures: Lowering the reaction temperature generally reduces the rate of racemization more than the rate of the desired reaction.
-
Choice of Reagents and Solvents: Select conditions that favor mechanisms that do not involve achiral intermediates. For example, promote SN2 over SN1 reactions by using polar aprotic solvents and good nucleophiles.
-
Use of Weaker Bases: In base-catalyzed reactions, use weaker or more sterically hindered bases to minimize the abstraction of the alpha-proton.
-
Minimize Reaction/Activation Time: Prolonged exposure to harsh conditions (e.g., strong acids/bases, high heat, or long pre-activation times in peptide coupling) increases the likelihood of racemization.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Significant racemization is detected in my final product after peptide coupling.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent | Carbodiimides like DCC or DIC, when used alone, are known to cause racemization. Solution: Always use a carbodiimide in combination with a racemization-suppressing additive such as OxymaPure, 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt). For particularly sensitive couplings, consider using modern phosphonium or aminium/uronium salt reagents like HATU or HBTU, which are designed for low racemization. |
| Susceptible Amino Acid Residue | Certain amino acids, particularly histidine (His) and cysteine (Cys), are highly prone to racemization during activation. Serine can also be problematic. |
| Base Selection | Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization. Solution: Switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a good alternative to DIPEA. For very sensitive cases, the highly hindered base 2,4,6-collidine is recommended. |
| Prolonged Pre-activation Time | Allowing the activated amino acid to stand for an extended period before adding it to the peptide-resin increases the opportunity for oxazolone formation. Solution: Utilize an in-situ activation protocol. Mix the amino acid, additive, and peptide-resin together before adding the coupling reagent (e.g., DIC). |
| Elevated Temperature | Higher temperatures increase the rate of all reactions, including the side reactions that cause racemization. Solution: Perform the coupling reaction at room temperature or consider cooling to 0°C for highly sensitive couplings. |
Problem 2: My product has racemized at a stereocenter adjacent to a ketone or ester.
| Possible Cause | Suggested Solution |
| Enolization under Basic Conditions | The alpha-proton is acidic and can be abstracted by a base to form an achiral enolate. Solution: Use a non-nucleophilic, sterically hindered base if a base is required. Run the reaction at the lowest possible temperature to disfavor proton abstraction. Keep reaction times as short as possible. |
| Enolization under Acidic Conditions | Acid catalysis can promote the formation of an achiral enol intermediate. Solution: If possible, perform the reaction under neutral conditions. If an acid is necessary, use the mildest acid catalyst that can effectively promote the desired reaction and for the shortest duration. |
| Electron-Withdrawing Substituents | Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to abstraction. Solution: Consider a protecting group strategy to temporarily mask the electron-withdrawing nature of the substituent if it is compatible with the overall synthetic route. |
Data Presentation
Table 1: Comparison of Coupling Reagent/Additive/Base Systems for Racemization Suppression in Fmoc-Cys(Trt)-OH Coupling
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) | Reference |
| DIC | Oxyma | - | ~0% | |
| HATU | - | DIPEA | >10% | |
| HBTU | - | DIPEA | ~5-10% | |
| PyBOP | - | DIPEA | ~2-5% | |
| DIC | HOBt | - | ~1-2% |
Data is illustrative and compiled from trends reported in the literature. Actual percentages can vary based on specific substrates and conditions.
Mandatory Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for unexpected racemization.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling on Solid Support
This protocol describes a general method for coupling an Fmoc-protected amino acid to a resin-bound peptide, optimized to minimize racemization.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes. Drain, and repeat with fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all residual piperidine.
-
Coupling Mixture Preparation (in-situ activation):
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 equivalents) and a racemization suppressant additive like OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the swelled, deprotected resin and agitate briefly.
-
Add a hindered base such as 2,4,6-collidine (4 equivalents).
-
Finally, add the coupling reagent, N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents), to the mixture.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your final, purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile). If necessary, derivatize the compound to make it suitable for chiral analysis.
-
Racemic Standard: If available, prepare a sample of the racemic mixture to identify the retention times of both the desired (L) and undesired (D) enantiomers.
-
HPLC Column and Mobile Phase:
-
Select an appropriate chiral stationary phase (CSP) column based on the structure of your compound. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are widely applicable.
-
The mobile phase is typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. Begin with a standard ratio (e.g., 90:10 hexane:isopropanol) and optimize to achieve baseline separation of the enantiomers.
-
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 5 - 20 µL
-
Detector: UV detector set to a wavelength where your compound has strong absorbance.
-
Column Temperature: Maintain at a constant temperature (e.g., 25°C) for reproducibility.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times for the D and L enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers. Calculate the percentage of the undesired enantiomer using the formula: % D-isomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100%
-
troubleshooting guide for chiral HPLC separation of amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral High-Performance Liquid Chromatography (HPLC) separation of amines.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing poor resolution or no separation between my amine enantiomers?
Poor resolution in chiral separations of amines can stem from several factors, from the choice of the chiral stationary phase (CSP) to the mobile phase composition.[1]
Potential Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for successful enantiomeric separation.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and versatile for a broad range of chiral compounds, including amines.[1][2] Macrocyclic glycopeptide-based CSPs are particularly effective for polar compounds like amino sugars.[1]
-
Recommendation: If you are not achieving separation, consider screening different types of CSPs. A screening process that evaluates various column chemistries is a prudent approach.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[1]
-
Incorrect or Missing Additives: For basic compounds like amines, the addition of acidic and/or basic modifiers to the mobile phase is often essential to improve peak shape and selectivity.[1][4]
-
Recommendation: A common strategy is to use a combination of a weak acid (e.g., trifluoroacetic acid - TFA) and a weak base (e.g., triethylamine - TEA).[4] The acid can help with the ionization of the amine, while the base can reduce peak tailing by competing with the analyte for active sites on the stationary phase.[4][5] A typical starting concentration for these additives is 0.1% (v/v).
-
-
Temperature and Flow Rate: Chiral separations are often sensitive to temperature and flow rate.[1]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.[1][6]
-
Temperature: The effect of temperature can be unpredictable; sometimes, an increase in temperature improves resolution, while other times a decrease is beneficial.[3][7] It is often a parameter worth investigating during method development.
-
2. My peaks are tailing. How can I improve the peak shape?
Peak tailing is a common issue when analyzing basic compounds like amines, which can interact strongly with residual silanol groups on the silica surface of the column packing.[5] This secondary interaction leads to asymmetrical peaks.[5]
Potential Causes and Solutions:
-
Interaction with Residual Silanols: The primary cause of peak tailing for amines is the interaction between the basic amino group and acidic silanol groups on the silica support.[5]
-
Low Mobile Phase pH: In reversed-phase chromatography, operating at a low pH can protonate the silanol groups, reducing their interaction with the protonated amine.[5]
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks.[1]
-
Solution: Try reducing the injection volume or diluting the sample.[1]
-
3. Why are my retention times inconsistent from run to run?
Inconsistent retention times can invalidate your results and are often caused by a lack of equilibrium in the system or changes in the chromatographic conditions.[9][10]
Potential Causes and Solutions:
-
Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard achiral columns, especially when changing mobile phases.[1]
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Monitor the baseline until it is stable.
-
-
Temperature Fluctuations: Chiral separations can be highly sensitive to temperature changes.[1][11] Even minor variations in the ambient temperature can cause shifts in retention times.[1]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the concentration of additives or the ratio of solvents, can lead to retention time drift.[11]
-
Solution: Prepare mobile phases carefully and consistently. For mobile phases containing volatile components, prepare them fresh daily.
-
-
Column Contamination: Buildup of sample matrix or strongly retained compounds on the column can alter the chromatography.[9]
-
Solution: Implement a proper column washing procedure after each sequence of analyses.
-
4. How can I improve the sensitivity of my analysis for chiral amines?
Low sensitivity can be a challenge, especially when dealing with trace amounts of one enantiomer.
Potential Causes and Solutions:
-
Poor UV-Vis Absorbance: Some amines may lack a strong chromophore, leading to a weak signal.
-
Solution: Derivatization of the amine with a fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can significantly enhance detection sensitivity, particularly with a fluorescence detector.[2]
-
-
Suboptimal Detector Wavelength: Ensure the UV-Vis detector is set to the wavelength of maximum absorbance for your analyte.
Data Presentation
Table 1: Effect of Mobile Phase Additives on the Separation of Primary Amines
This table summarizes the recommended mobile phase additives for screening chiral primary amines using a cyclofructan-based CSP in different chromatographic modes.
| Chromatographic Mode | Recommended Mobile Phase | Additives (in organic modifier) |
| Supercritical Fluid Chromatography (SFC) | CO2 / Methanol | 0.3% (v/v) Trifluoroacetic Acid (TFA) & 0.2% (v/v) Triethylamine (TEA) |
| Polar Organic Mode | Acetonitrile / Methanol (90:10 v/v) | 0.3% (v/v) Trifluoroacetic Acid (TFA) & 0.2% (v/v) Triethylamine (TEA) |
| Normal-Phase Mode | Hexane / Ethanol (80:20 v/v) | 0.3% (v/v) Trifluoroacetic Acid (TFA) & 0.2% (v/v) Triethylamine (TEA) |
Data adapted from a study on a cyclofructan-based chiral stationary phase.[4]
Experimental Protocols
Protocol 1: General Screening Method for Chiral Primary Amines in Polar Organic Mode
This protocol provides a starting point for screening the enantiomeric separation of primary amines.
-
Column: Cyclofructan-based Chiral Stationary Phase (e.g., Larihc CF6-P).
-
Mobile Phase: 90:10 (v/v) Acetonitrile:Methanol.
-
Additives: Add 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA) to the Methanol portion of the mobile phase before mixing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Detection: UV at 254 nm or as appropriate for the analyte.[4]
-
Sample Preparation: Dissolve the sample in ethanol at a concentration of 1 mg/mL.[4]
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Caption: Logical relationship for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
stability issues of aminocyclopentenylmethanol under acidic conditions
Welcome to the Technical Support Center for Aminocyclopentenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of aminocyclopentenylmethanol under acidic conditions. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and data from analogous compounds, as direct literature on the stability of aminocyclopentenylmethanol is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for aminocyclopentenylmethanol in acidic solutions?
A1: Aminocyclopentenylmethanol contains three functional groups susceptible to acid-catalyzed reactions: an amino group, a hydroxyl group (as an allylic alcohol), and a carbon-carbon double bond within a cyclopentene ring. Under acidic conditions, the primary concerns are:
-
Protonation of the Amine: The basic amino group will be protonated to form an ammonium salt. This generally increases water solubility but can also influence the reactivity of the molecule.
-
Rearrangement of the Allylic Alcohol: The hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation, which can lead to a variety of products, including rearranged alcohols or dienes.[1][2][3][4]
-
Reactions of the Cyclopentene Ring: The double bond in the cyclopentene ring can be protonated, leading to potential isomerization, dimerization, or polymerization.[5]
Q2: I'm observing the formation of an unexpected isomer of my compound after acidic treatment. What could be the cause?
A2: The most likely cause is an acid-catalyzed 1,3-transposition of the allylic alcohol.[4] In the presence of acid, the hydroxyl group is protonated and leaves as a water molecule, forming a resonance-stabilized allylic carbocation. Water can then re-attack at either of the two resonance positions, leading to the formation of a constitutional isomer.
Q3: My reaction mixture is turning dark and I'm getting a complex mixture of products. What is happening?
A3: The formation of a dark, complex mixture, often referred to as "resinous materials," is a common outcome when carbocation intermediates are involved in side reactions.[4] This can be due to:
-
Elimination: The allylic carbocation can lose a proton to form a conjugated diene. These dienes can be colored and are often prone to polymerization.
-
Polymerization: The carbocation intermediates can react with other molecules of aminocyclopentenylmethanol or other reactive species in the mixture, leading to the formation of polymers.
-
Skeletal Rearrangements: The cyclopentene ring itself may undergo rearrangements under strongly acidic conditions, leading to a variety of unpredictable products.[4]
Q4: How can I minimize the degradation of aminocyclopentenylmethanol during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems if your reaction allows. Even hot water can act as a mild acid catalyst for the rearrangement of allylic alcohols.[2]
-
Control the temperature: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often accelerate degradation pathways.
-
Limit the reaction time: Monitor your reaction closely and quench it as soon as the desired transformation is complete.
-
Protecting groups: If the stability of the amino or hydroxyl group is a major concern, consider using appropriate protecting groups that are stable to the reaction conditions and can be removed later.
-
Use a non-protic Lewis acid: In some cases, a Lewis acid might catalyze the desired reaction without the side reactions associated with Brønsted acids.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Formation of an Isomeric Byproduct | Acid-catalyzed 1,3-rearrangement of the allylic alcohol.[1][4] | - Lower the reaction temperature. - Use a milder acid or a buffered solution. - Reduce the reaction time. - Consider using a protecting group for the alcohol. |
| Low Yield and Formation of a Dark, Tarry Substance | Polymerization or extensive decomposition via carbocation intermediates.[4] | - Drastically lower the reaction temperature. - Use a less concentrated acid solution. - Ensure the absence of oxygen if oxidation is suspected. - Purify the starting material to remove any impurities that might initiate polymerization. |
| Formation of a More Lipophilic, UV-Active Impurity | Elimination of water to form a conjugated diene. | - Use aprotic acidic conditions if possible. - Lower the reaction temperature. - Avoid strong, non-nucleophilic acids which favor elimination. |
| Compound is Difficult to Extract from Aqueous Acidic Solution | Protonation of the amino group forming a water-soluble ammonium salt. | - After the reaction, basify the aqueous solution with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH > 9 before extraction with an organic solvent. |
Potential Degradation Pathways
Under acidic conditions, aminocyclopentenylmethanol can undergo several degradation pathways. The following diagrams illustrate the most probable mechanisms.
Experimental Protocols
General Protocol for Assessing Stability in Acidic Conditions
This protocol provides a general framework for evaluating the stability of aminocyclopentenylmethanol in a specific acidic solution.
-
Solution Preparation: Prepare a stock solution of aminocyclopentenylmethanol of known concentration in a suitable organic solvent (e.g., acetonitrile, THF).
-
Reaction Setup: In a series of vials, add a defined volume of the acidic solution to be tested (e.g., 0.1 M HCl in water/acetonitrile).
-
Initiation: To each vial, add a small aliquot of the aminocyclopentenylmethanol stock solution to achieve the desired final concentration.
-
Incubation: Incubate the vials at a constant temperature. It is recommended to test a range of temperatures (e.g., 4 °C, 25 °C, 50 °C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining aminocyclopentenylmethanol and identify any degradation products.
-
Data Analysis: Plot the concentration of aminocyclopentenylmethanol versus time to determine the degradation kinetics.
Illustrative Stability Data
The following table presents hypothetical data from a stability study conducted according to the protocol above.
| Acidic Condition | Temperature (°C) | Half-life (hours) | Major Degradation Product(s) |
| 0.1 M HCl | 25 | 12 | Isomeric Alcohol |
| 0.1 M HCl | 50 | 2 | Isomeric Alcohol, Conjugated Diene |
| 1 M HCl | 25 | 3 | Isomeric Alcohol, Conjugated Diene, Polymer |
| 0.5 M Acetic Acid | 25 | 48 | Isomeric Alcohol |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting stability issues with aminocyclopentenylmethanol.
References
- 1. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 2. 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.rit.edu [repository.rit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Chiral Aminocyclopentenol Intermediates
Welcome to the Technical Support Center for the synthesis of chiral aminocyclopentenol intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up these crucial synthetic processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of chiral aminocyclopentenol intermediates?
A1: Scaling up the synthesis of these intermediates often presents challenges such_as:
-
Maintaining Enantioselectivity: Enzymatic resolutions and asymmetric catalytic reactions that work well on a small scale may show decreased enantioselectivity upon scale-up due to mass transfer limitations and changes in mixing dynamics.
-
Reaction Control and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and impurities.
-
Catalyst Efficiency and Removal: The efficiency of palladium catalysts in amination reactions can decrease on a larger scale, and their complete removal from the final product can be challenging.
-
Solvent and Reagent Volumes: Handling large volumes of solvents and reagents introduces logistical and safety challenges.
-
Product Isolation and Purification: Crystallization and chromatographic purification methods may need significant redevelopment for large-scale production to be efficient and effective.[1]
Q2: How can I improve the enantioselectivity of the enzymatic kinetic resolution of the cyclopentenol precursor?
A2: To improve enantioselectivity, consider the following:
-
Enzyme Selection: Screen different lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) as their selectivity can be substrate-dependent.[2][3]
-
Solvent Choice: The solvent has a significant impact on enzyme activity and selectivity. Non-polar organic solvents like MTBE or toluene are often optimal for lipases.[4]
-
Acyl Donor: Varying the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can affect both the reaction rate and enantioselectivity.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance enantioselectivity.[4]
-
Water Content: For reactions in organic solvents, controlling the water activity is crucial for optimal enzyme performance.
Q3: My palladium-catalyzed allylic amination is giving low yields. What are the potential causes and solutions?
A3: Low yields in palladium-catalyzed allylic amination can be due to several factors:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. High temperatures can also lead to catalyst decomposition.[5]
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. Sterically hindered and electron-rich ligands often improve catalytic activity.[5]
-
Base Selection: The strength and solubility of the base are important. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[5]
-
Product Inhibition: The amine product can sometimes coordinate to the palladium center and inhibit the catalyst.[5] In such cases, using a different ligand or adjusting reaction conditions may be necessary.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of the Cyclopentenone Precursor
| Possible Cause | Suggested Solution |
| Reducing agent is not selective enough. | Screen different reducing agents (e.g., NaBH₄, L-Selectride®, K-Selectride®). The choice of reagent can significantly influence the stereochemical outcome. |
| Reaction temperature is too high. | Perform the reduction at lower temperatures (e.g., -78 °C) to enhance selectivity. |
| Solvent effects are not optimized. | The solvent can influence the transition state of the reduction. Screen a variety of solvents to find the optimal conditions for your specific substrate. |
| Steric hindrance from a protecting group. | If a protecting group is present, its size and nature can direct the approach of the reducing agent. Consider using a different protecting group to achieve the desired diastereomer. |
Problem 2: Incomplete Conversion or Low Enantiomeric Excess (ee) in Enzymatic Resolution
| Possible Cause | Suggested Solution |
| Sub-optimal enzyme activity. | Ensure the enzyme is not denatured. Check the pH and temperature of the reaction. Consider enzyme immobilization to improve stability and reusability. |
| Poor substrate solubility. | The substrate must be soluble in the reaction medium for the enzyme to act upon it. Use a co-solvent to improve solubility, but be aware that this can affect enzyme selectivity. |
| Reaction has reached equilibrium. | For hydrolytic resolutions, the accumulation of water can reverse the reaction. Consider using an acyl donor that shifts the equilibrium towards the product side (e.g., vinyl acetate, which generates acetaldehyde as a byproduct). |
| Incorrect reaction time. | Monitor the reaction over time by measuring the ee of both the product and the remaining starting material to determine the optimal reaction time.[4] |
| Low intrinsic selectivity of the enzyme for the substrate. | Screen a wider range of commercially available lipases. If a suitable enzyme cannot be found, consider protein engineering to improve its selectivity. |
Problem 3: Formation of Side Products in Palladium-Catalyzed Allylic Amination
| Possible Cause | Suggested Solution |
| β-Hydride Elimination. | This is a common side reaction with amines that can undergo this process. Using ligands that promote rapid reductive elimination can minimize this side reaction.[6] |
| Formation of Diarylamine. | In the case of primary amines, double arylation can occur. Modifying the ligand or using a protecting group on the amine can prevent this. |
| Hydrolysis of the Allylic Alcohol. | If water is present in the reaction mixture, hydrolysis of the starting material can compete with the amination reaction. Ensure all reagents and solvents are anhydrous. |
| Over-reduction of the Product. | If a reducing agent is present or formed in situ, it could potentially reduce the double bond of the product. |
Data Presentation
Table 1: Effect of Lipase Source on the Kinetic Resolution of a Cyclopentenol Precursor
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | ~50 | >99 | [7] |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diethyl Ether | ~50 | >95 | [2] |
| Porcine Pancreas Lipase | Vinyl Acetate | Hexane | No reaction | - | [7] |
| Aspergillus niger Lipase | Vinyl Acetate | Hexane | No reaction | - | [7] |
Table 2: Influence of Solvent on the Enantioselectivity of Lipase-Catalyzed Acylation
| Solvent | Conversion (%) | Enantiomeric Ratio (E) | Reference |
| Diethyl Ether | 45 | >200 | [2] |
| Diisopropyl Ether | 48 | >200 | [2] |
| Toluene | 42 | 150 | [4] |
| Acetonitrile | 35 | 80 | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-Hydroxy-2-cyclopentenone
This protocol is a general guideline for the reduction of a protected 4-hydroxy-2-cyclopentenone to the corresponding cis-diol.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of the protected 4-hydroxy-2-cyclopentenone (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent (e.g., sodium borohydride, 1.1 eq) in a compatible solvent (e.g., ethanol) to the reaction mixture, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-diol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclopentenol
This protocol describes a typical procedure for the enzymatic resolution of a racemic cyclopentenol derivative.
-
Reaction Setup: To a clean, dry flask, add the racemic cyclopentenol (1.0 eq), an immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate), and an anhydrous, non-polar solvent (e.g., MTBE or toluene, 0.2 M).
-
Addition of Acyl Donor: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq) to the mixture.
-
Reaction: Stir the suspension at a controlled temperature (e.g., room temperature or 30 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination: When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Amination
This general protocol outlines the key steps for the amination of a chiral allylic alcohol derivative.
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the chiral phosphine ligand (2-4 mol%), and a dry, degassed aprotic solvent (e.g., toluene or THF) to a Schlenk tube. Stir the mixture for 15-30 minutes to allow for catalyst formation.
-
Reaction Setup: In a separate Schlenk tube, dissolve the chiral allylic alcohol derivative (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (e.g., K₃PO₄, 1.5-2.0 eq) in the same anhydrous, degassed solvent.
-
Reaction Initiation: Transfer the catalyst solution to the reaction mixture via cannula under an inert atmosphere.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of chiral aminocyclopentenol intermediates.
Caption: A troubleshooting decision tree for the synthesis of chiral aminocyclopentenol intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Abacavir Precursor Production
Welcome to the technical support center for managing impurities in the production of Abacavir and its precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of Abacavir precursors?
Impurities in Abacavir synthesis can originate from several sources, including starting materials, intermediates, by-products of the reaction, degradation of the drug substance, and residual solvents. These can be broadly categorized as process-related impurities and degradation products.
Q2: How are impurities in Abacavir typically detected and quantified?
The most common analytical techniques for detecting and quantifying Abacavir impurities are chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for separation and quantification. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is employed for the identification and structural elucidation of impurities.
Q3: What are the common degradation pathways for Abacavir?
Forced degradation studies have shown that Abacavir is susceptible to degradation under acidic and oxidative conditions. It is generally stable under basic, neutral, thermal, and photolytic stress conditions. Acid hydrolysis can lead to the formation of specific degradation products, while oxidative stress can generate other unique impurities.
Q4: What should I do if I observe an out-of-specification (OOS) result for an impurity?
An OOS result requires a thorough investigation to determine the root cause. The investigation typically proceeds in phases, starting with a laboratory investigation to rule out analytical errors. If no laboratory error is identified, a full-scale investigation into the manufacturing process is initiated. This includes reviewing batch records, equipment logs, and raw material data.
Troubleshooting Guides
Chromatographic Issues
Issue 1: Peak Tailing for Abacavir or its Precursors in RP-HPLC
-
Question: My chromatogram for Abacavir shows significant peak tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for basic compounds like Abacavir is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these interactions.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column, which has fewer free silanol groups.
-
Solution 3: Check for Column Overload: Inject a diluted sample. If the peak shape improves, your original sample concentration was too high, leading to column overload.
-
Issue 2: Co-elution of Impurities with the Main Analyte Peak
-
Question: An impurity peak is co-eluting with my main Abacavir precursor peak. How can I improve the separation?
-
Answer: Co-elution occurs when compounds have similar retention times under the current chromatographic conditions.
-
Solution 1: Modify the Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage) can enhance the resolution between closely eluting peaks.
-
Solution 2: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivity can often resolve co-eluting peaks.
-
Solution 3: Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase chemistry, such as a C8 or phenyl-hexyl column, which can offer different selectivity compared to a C18 column.
-
Process-Related Impurity Issues
Issue 3: High Levels of a Known Process-Related Impurity
-
Question: The level of a known process-related impurity is consistently above the acceptance criteria in my crude product. What steps can I take to reduce it?
-
Answer: High levels of a process-related impurity often point to suboptimal reaction conditions or purification inefficiencies.
-
Solution 1: Re-evaluate Reaction Parameters: Investigate the impact of reaction temperature, time, and stoichiometry of reagents on the formation of the impurity. A design of experiments (DoE) approach can be beneficial here.
-
Solution 2: Optimize Crystallization/Purification: Modify the solvent system, cooling profile, or pH during crystallization to enhance the purging of the specific impurity.
-
Solution 3: Raw Material Quality: Ensure the purity of your starting materials and reagents, as impurities in these can carry through the synthesis.
-
Data Presentation
Table 1: Common Process-Related and Degradation Impurities of Abacavir
| Impurity Name | CAS Number | Type |
| Abacavir EP Impurity A | 136470-79-6 | Process-Related |
| Abacavir EP Impurity B | 1443421-69-9 | Process-Related |
| Descyclopropyl abacavir | 124752-25-6 | Process-Related |
| trans-Abacavir | 783292-37-5 | Process-Related |
| Abacavir N-Oxide | 1443421-70-2 | Degradation |
| Abacavir Nitroso Impurity | N/A | Degradation |
Table 2: Typical Stress Conditions for Forced Degradation Studies of Abacavir
| Stress Condition | Reagent/Parameters | Duration |
| Acid Hydrolysis | 1 N HCl | 42 hours at 25 ± 2°C |
| Base Hydrolysis | 1 N NaOH | 42 hours at 25 ± 2°C |
| Oxidative | 3% H₂O₂ | 7 days at 25 ± 2°C |
| Thermal | 105°C | 10 days |
| Photolytic | 1.2 million lux hours (visible) and 200 W h/m² (UV) | 11 days |
Experimental Protocols
Protocol 1: HPLC Method for Abacavir Impurity Profiling
-
Chromatographic System:
-
Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.10% v/v o-phosphoric acid in water.
-
Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol.
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
-
Gradient Program:
-
Start with 8% Mobile Phase B.
-
Linear gradient to 40% Mobile Phase B over 5 minutes.
-
Hold at 40% Mobile Phase B for 1 minute.
-
Return to initial conditions.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the Abacavir precursor sample in a suitable solvent (e.g., methanol-water mixture) to obtain a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Protocol 2: Sample Preparation for Analysis
-
Bulk Drug Substance/Precursor:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
-
Plasma Samples (for pharmacokinetic studies):
-
To 100 µL of plasma, add 50 µL of an internal standard solution.
-
Add 50 µL of 0.5N sodium hydroxide and vortex.
-
Add 2.5 mL of an extraction solvent (e.g., ethyl acetate-dichloromethane, 90:10 v/v) and mix.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for investigating out-of-specification (OOS) impurity results.
Validation & Comparative
Navigating the Chiral Landscape: A Comparative Guide to Purity Analysis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical techniques for the chiral purity analysis of this important intermediate, offering a validated High-Performance Liquid Chromatography (HPLC) method with detailed experimental data and exploring alternative approaches, including Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
The spatial arrangement of atoms in a chiral molecule can significantly impact its pharmacological and toxicological properties. Consequently, regulatory bodies mandate stringent control over the stereoisomeric purity of drug substances. This necessitates the use of robust and reliable analytical methods to accurately quantify the desired enantiomer and detect any unwanted stereoisomers.
Method Comparison: A Quantitative Overview
The selection of an appropriate analytical technique for chiral purity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. The following table summarizes the performance characteristics of a validated chiral HPLC method and provides an overview of potential alternative techniques for the analysis of this compound.
| Method | Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization Required? | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Method 1: Direct Chiral HPLC | HPLC | Daicel Crownpak CR(+) | 50mM Sodium Perchlorate (pH 2.0 with perchloric acid) | No | > 2.0[1] | 0.6 µg/mL[1] | 2.0 µg/mL[1] |
| Method 2: Indirect Chiral HPLC | HPLC | Standard Achiral (e.g., C18) | Acetonitrile/Water Gradient with TFA | Yes (e.g., Marfey's Reagent) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Method 3: Chiral GC | GC-MS | Chiral (e.g., Chirasil-L-Val) | Helium | Yes (e.g., Trifluoroacetylation) | Analyte Dependent | Method Dependent | Method Dependent |
| Method 4: Chiral SFC | SFC-MS/MS | Chiral (e.g., Polysaccharide-based) | Supercritical CO2 with co-solvent (e.g., Methanol) | No | Analyte Dependent | Method Dependent | Method Dependent |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for direct and indirect chiral analysis, as well as a decision-making process for selecting a suitable method.
Detailed Experimental Protocols
Method 1: Direct Chiral HPLC
This method provides excellent resolution for the direct separation of this compound and its enantiomer.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).[1]
-
Mobile Phase: 50mM Sodium Perchlorate, with the pH adjusted to 2.0 using perchloric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
This approach involves the derivatization of the amino alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
-
Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent).
-
Derivatization Protocol:
-
Dissolve approximately 1 mg of this compound in 1 mL of 1M sodium bicarbonate solution.
-
Add a solution of Marfey's reagent (e.g., 10 mg/mL in acetone).
-
Heat the mixture at 40-50°C for 1-2 hours.
-
Cool the reaction mixture and neutralize with 1M hydrochloric acid.
-
Dilute the sample with the mobile phase before injection.
-
-
Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 340 nm.
Method 3: Chiral Gas Chromatography (GC) with Derivatization
For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity. Derivatization is typically required to improve the volatility and chromatographic behavior of amino alcohols.
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
-
Derivatization Protocol:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic anhydride and a catalyst (e.g., pyridine).
-
Heat the mixture to ensure complete derivatization.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
-
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of the diastereomers.
Method 4: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both GC and HPLC, offering fast and efficient chiral separations with reduced solvent consumption.
-
Instrumentation: Supercritical Fluid Chromatography system coupled with a UV detector or a Mass Spectrometer.
-
Column: A chiral stationary phase, often polysaccharide-based (e.g., cellulose or amylose derivatives).
-
Mobile Phase: Supercritical carbon dioxide as the main mobile phase, with a polar co-solvent such as methanol or ethanol.
-
Flow Rate: Typically in the range of 2-5 mL/min.
-
Back Pressure: Maintained to ensure the mobile phase remains in a supercritical state.
-
Detection: UV or MS.
Conclusion
The direct chiral HPLC method stands out as a validated and highly effective technique for the chiral purity analysis of this compound, offering excellent resolution without the need for derivatization.[1] However, the choice of the optimal analytical method will always be contingent on the specific requirements of the analysis and the resources available. For high-throughput screening, the speed of chiral SFC may be advantageous. In cases where direct chiral separation is challenging, indirect HPLC with derivatization using reagents like Marfey's reagent provides a reliable alternative. Chiral GC, following appropriate derivatization, can offer exceptional resolution for volatile analogs. This guide provides a solid foundation for researchers to select and implement the most suitable method for ensuring the enantiomeric integrity of this crucial pharmaceutical building block.
References
A Comparative Guide to the Synthetic Routes of Carbocyclic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Carbocyclic nucleosides, in which the furanose ring of a traditional nucleoside is replaced by a carbocycle, represent a critical class of therapeutic agents with enhanced metabolic stability. Their synthesis, however, presents considerable challenges in controlling stereochemistry and achieving high efficiency. This guide provides an objective comparison of the primary synthetic strategies employed to construct these vital molecules, supported by experimental data and detailed methodologies for key reactions.
Key Synthetic Strategies at a Glance
The synthesis of carbocyclic nucleosides can be broadly categorized into three main approaches: linear synthesis, convergent synthesis, and biocatalytic methods. Each strategy offers distinct advantages and disadvantages in terms of flexibility, efficiency, and stereochemical control.
-
Linear Synthesis: This classical approach involves the sequential construction of the heterocyclic base onto a pre-formed, functionalized carbocyclic core. While straightforward in concept, linear syntheses are often lengthy and can be inefficient, particularly if late-stage reactions have low yields.[1]
-
Convergent Synthesis: In a convergent approach, the carbocyclic moiety and the nucleobase are synthesized separately and then coupled in a later step.[1] This strategy is generally more flexible and efficient, allowing for the rapid generation of a diverse range of analogues by coupling different carbocyclic cores with various nucleobases.[1]
-
Enantioselective Synthesis: Achieving the correct stereochemistry is paramount for biological activity. Enantioselective routes utilize chiral starting materials, chiral catalysts, or enzymatic resolutions to produce a single desired enantiomer. These methods are often integrated within both linear and convergent strategies.[2]
-
Biocatalytic Synthesis: Leveraging the high selectivity of enzymes, biocatalytic methods offer a green and efficient alternative for specific transformations in the synthesis of carbocyclic nucleosides.[3][4] These methods can provide excellent stereocontrol and reduce the need for protecting groups.[3][4]
Quantitative Comparison of Synthetic Routes
The following table summarizes quantitative data for representative synthetic routes to well-known carbocyclic nucleosides. The overall yield and step count are critical metrics for evaluating the practicality of a given synthesis for large-scale production.
| Target Nucleoside | Synthetic Strategy | Key Reactions | Overall Yield (%) | Number of Steps | Reference(s) |
| (-)-Abacavir | Linear | Ring-closing metathesis, Amination | Not explicitly stated | Multiple steps | [5] |
| (-)-Abacavir | Convergent | π-Allylpalladium mediated reaction | Not explicitly stated | Not explicitly stated | [6] |
| (-)-Aristeromycin | Enantioselective | Organocuprate conjugate addition | Not explicitly stated | 9-10 | [7] |
| (-)-Neplanocin A | Enantioselective | Organocuprate conjugate addition | Not explicitly stated | 10 | [7] |
| Carbovir | Convergent | Palladium(0)-catalyzed coupling | Not explicitly stated | Not explicitly stated | [8] |
| Carbocyclic C-Nucleosides | Asymmetric Convergent | Suzuki-Miyaura coupling | Varies | Multi-step | [9] |
Experimental Protocols for Key Reactions
Detailed and reproducible experimental protocols are essential for the successful synthesis of carbocyclic nucleosides. Below are methodologies for key reactions frequently employed in these synthetic routes.
Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a versatile method for coupling a nucleobase to a carbocyclic alcohol with inversion of stereochemistry.[10][11]
General Procedure:
To a solution of the carbocyclic alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) is added the nucleobase (1.5 eq). The mixture is cooled to 0°C. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise while maintaining the temperature at 0°C. The reaction is allowed to warm to room temperature and stirred for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate or dichloromethane, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[12]
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-Nucleosides
The Suzuki-Miyaura coupling is a powerful tool for the formation of the C-C bond between a carbocyclic core and a heterocyclic boronic acid, a key step in the synthesis of carbocyclic C-nucleosides.[9]
General Procedure for Enantioselective Suzuki-Miyaura Coupling:
In a reaction vial under an argon atmosphere, [Rh(COD)OH]₂ (2.5 mol%) and (S)-Segphos (6.0 mol%) are dissolved in THF and stirred at 60°C for 30 minutes. A solution of the heterocyclic boronic acid (2.0 eq) and the racemic bicyclic allyl chloride (1.0 eq) in a mixture of THF and water is then added via syringe. Finally, an aqueous solution of CsOH (1.0 eq) is added. The reaction mixture is stirred at 60°C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[9][13]
Biocatalytic Cascade for Nucleoside Synthesis
Biocatalytic cascades can efficiently produce nucleosides in a one-pot setup, minimizing purification steps and improving overall yield.[3]
General Concept for a Multi-Enzyme Cascade:
A typical cascade for nucleoside synthesis might involve a ribokinase to phosphorylate ribose, a phosphopentomutase to isomerize the phosphate group, and a nucleoside phosphorylase to couple the sugar phosphate with the nucleobase.[3] The specific enzymes, substrates, and reaction conditions (pH, temperature, cofactors) must be optimized for each target nucleoside. For instance, a process to produce Molnupiravir from ribose has been developed with an overall yield of 69%.[3]
Visualization of Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic routes to carbocyclic nucleosides.
Caption: Comparison of Linear and Convergent Synthetic Strategies.
Caption: General Workflow for an Enantioselective Synthesis.
Caption: Schematic of a Multi-Step Biocatalytic Cascade Reaction.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auburn.edu [auburn.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: HPLC vs. SFC for Chiral Amine Separation
For researchers, scientists, and drug development professionals, the efficient separation of chiral amines is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for these separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering distinct advantages in speed and sustainability. This guide provides an objective comparison of the two techniques, supported by experimental data, detailed protocols, and a visual workflow to aid in methodological decisions.
Executive Summary
Supercritical Fluid Chromatography (SFC) presents a compelling alternative to High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of chiral amines. SFC often delivers faster analysis times, reduced organic solvent consumption, and improved peak shapes.[1][2] While normal-phase HPLC may still provide superior resolution in some cases, SFC has demonstrated comparable or even better performance in terms of baseline separations for a range of primary amines.[3] The choice between HPLC and SFC will ultimately depend on the specific separation goals, throughput requirements, and available instrumentation.
Data Presentation: A Head-to-Head Comparison
A study evaluating the separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase (CSP) provides a direct comparison of SFC, normal-phase HPLC (NP-HPLC), and polar organic mode HPLC (PO-HPLC). The key findings are summarized below:
| Performance Metric | SFC | NP-HPLC | PO-HPLC |
| Baseline Separations (out of 25) | 16 | 17 | 13 |
| Overall Enantioselectivity (Hits) | 22 | Not explicitly stated | Not explicitly stated |
| Analysis Time | Comparable to PO-HPLC | Longest | Shortest |
| Peak Symmetry | Best | Good | Good |
| Resolution | Good | Best | Good |
| Solvent Consumption | Significantly Lower | High | High |
Data synthesized from a comparative study on a cyclofructan-based chiral stationary phase.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative protocols for both HPLC and SFC for the separation of chiral amines.
Chiral HPLC Experimental Protocol
This protocol outlines a general procedure for the enantiomeric separation of chiral amines using a polysaccharide-based chiral stationary phase.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[4]
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and a basic additive such as diethylamine (DEA).[4]
-
Sample Preparation: A racemic standard of the chiral amine dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[4]
2. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 90:10 n-hexane:IPA) with a small percentage of basic additive (e.g., 0.1% DEA). Ensure thorough mixing and degassing of the mobile phase.[4]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
Sample Injection: Inject the prepared sample onto the HPLC system.[4]
-
Data Acquisition: Record the chromatogram and determine the retention times for the two enantiomers.[4]
-
Analysis: Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is indicative of baseline separation.[4]
Chiral SFC Experimental Protocol
This protocol provides a general method for the chiral separation of amines using a polysaccharide-based CSP with a supercritical fluid chromatograph.
1. Materials and Instrumentation:
-
SFC System: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator, a column oven, an autosampler, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral column is often suitable (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase Components: Supercritical fluid grade carbon dioxide (CO2) and HPLC grade methanol as a co-solvent.[5] A basic additive like isopropylamine or a combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) is often necessary.[3][5]
-
Sample Preparation: Dissolve the racemic amine sample in the mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Procedure:
-
System Setup: Prepare the modifier solution (e.g., methanol with the appropriate additive). Set up the SFC system with the desired parameters for flow rate, backpressure, and column temperature.
-
Column Equilibration: Equilibrate the column with the mobile phase until the system pressure and temperature are stable.
-
Sample Injection: Inject the filtered sample.
-
Data Acquisition: Record the chromatogram and determine the retention times and resolution of the enantiomers.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing HPLC and SFC for chiral amine separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to the Validation of Analytical Methods for Aminocyclopentenol Isomers
For researchers, scientists, and drug development professionals, the accurate stereoselective analysis of aminocyclopentenol isomers is crucial. As chiral molecules, the different enantiomers and diastereomers of aminocyclopentenol can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the stereospecific analysis of such chiral drug candidates and their intermediates. This guide provides a comprehensive comparison of validated analytical methods for the separation and quantification of aminocyclopentenol isomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. Experimental protocols and supporting data are presented to aid in method selection and implementation.
Comparison of Analytical Methodologies
The primary challenge in the analysis of aminocyclopentenol isomers lies in their stereochemical similarity. Both HPLC and GC have proven to be powerful techniques for achieving the necessary separation, either through direct or indirect methods. The direct approach employs a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, while the indirect method involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of chiral compounds due to its high resolution and sensitivity.[1] Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are frequently the columns of choice for their broad applicability in separating amino alcohols.[1]
Table 1: Comparison of HPLC Methods for Aminocyclopentenol Isomer Analysis
| Parameter | Method 1: Direct Chiral HPLC (Normal Phase) | Method 2: Indirect Chiral HPLC (Reversed-Phase after Derivatization) |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation of diastereomeric derivatives on a standard achiral column. |
| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | C18 reversed-phase column |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |
| Detection | UV at 220 nm | UV at 340 nm (due to derivatizing agent) |
| Illustrative Retention Times (min) | Enantiomer 1: 10.5, Enantiomer 2: 12.8 | Diastereomer 1: 15.2, Diastereomer 2: 16.5 |
| Illustrative Resolution (Rs) | > 1.5 | > 2.0 |
| Illustrative LOD | ~0.1 µg/mL | ~0.05 µg/mL (signal enhancement from derivatization) |
| Illustrative LOQ | ~0.3 µg/mL | ~0.15 µg/mL |
| Advantages | - Direct analysis, no derivatization required.- Simpler sample preparation. | - Higher sensitivity and resolution often achievable.- Utilizes common and less expensive achiral columns. |
| Disadvantages | - CSPs can be expensive.- Method development can be more complex. | - Derivatization adds complexity and potential for side reactions.- May require removal of excess derivatizing reagent. |
Note: The data in this table is illustrative and based on typical performance for the separation of amino alcohol enantiomers. Actual values will depend on the specific aminocyclopentenol isomers and the optimized experimental conditions.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile chiral compounds. For aminocyclopentenol isomers, derivatization is typically required to increase their volatility and thermal stability.
Table 2: Comparison of GC Methods for Aminocyclopentenol Isomer Analysis
| Parameter | Method 3: Chiral GC-MS (after Derivatization) |
| Principle | Separation of derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection. |
| Derivatization | Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). |
| Stationary Phase | Chiral capillary column (e.g., cyclodextrin-based). |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. |
| Illustrative Retention Times (min) | Enantiomer 1: 18.2, Enantiomer 2: 18.9 |
| Illustrative Resolution (Rs) | > 2.0 |
| Illustrative LOD | < 0.01 µg/mL |
| Illustrative LOQ | < 0.03 µg/mL |
| Advantages | - High sensitivity and selectivity, especially with MS detection.- Provides structural information from mass spectra. |
| Disadvantages | - Requires derivatization.- Limited to thermally stable and volatile compounds. |
Note: The data in this table is illustrative and based on typical performance for the separation of derivatized amino alcohol enantiomers. Actual values will depend on the specific aminocyclopentenol isomers and the optimized experimental conditions.
Experimental Protocols
Method 1: Direct Chiral HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the aminocyclopentenol isomer mixture in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Indirect Chiral HPLC Method (with Marfey's Reagent)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Derivatization Protocol:
-
To 100 µL of a 1 mg/mL solution of the aminocyclopentenol isomer mixture in acetone, add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Vortex the mixture and incubate at 40 °C for 1 hour.
-
Cool to room temperature and neutralize with 20 µL of 1 M hydrochloric acid.
-
Dilute with the mobile phase to the desired concentration for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
Method 3: Chiral GC-MS Method
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
Derivatization Protocol (Silylation):
-
Evaporate a solution containing approximately 1 mg of the aminocyclopentenol isomer mixture to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized aminocyclopentenol.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and GC Analytical Approaches.
References
Unraveling the Impact of Chirality: A Comparative Analysis of Nucleoside Analogue Activity
A deep dive into the stereochemical nuances of nucleoside analogues reveals that the chirality of the amine precursors is a critical determinant of their therapeutic potential. This guide provides a comprehensive comparison of the biological activities of nucleoside analogues derived from different chiral amines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The therapeutic efficacy of nucleoside analogues, a cornerstone of antiviral and anticancer treatments, is profoundly influenced by their three-dimensional structure. The use of chiral amines in their synthesis introduces specific stereochemistries that dictate how these molecules interact with their biological targets. Notably, the distinction between L- and D-enantiomers, arising from the chirality of the sugar moiety, often results in dramatically different biological activities and toxicity profiles.
L- vs. D-Nucleoside Analogues: A Tale of Two Enantiomers
A significant body of research has focused on comparing the activity of L-nucleoside analogues (possessing an "unnatural" stereochemistry) with their naturally occurring D-counterparts. This comparison has yielded crucial insights into the structure-activity relationships (SAR) of these compounds.
Antiviral Activity: A Stereoselective Advantage
In the realm of antiviral therapy, particularly against HIV and Hepatitis B Virus (HBV), L-nucleoside analogues have demonstrated a remarkable therapeutic advantage. For instance, β-L-2',3'-dideoxycytidine (β-L-ddC) and its 5-fluoro derivative exhibit potent anti-HIV-1 activity, comparable to the D-enantiomer (β-D-ddC), but with significantly greater efficacy against HBV.[1][2] This stereospecificity is a key factor in their mechanism of action, which involves the inhibition of viral polymerases like reverse transcriptase.[3]
Table 1: Comparative Antiviral Activity of L- and D-Dideoxycytidine Analogues [1][2]
| Compound | Target Virus | EC50 (µM) |
| β-D-ddC | HIV-1 | 0.01 - 0.1 |
| β-L-ddC | HIV-1 | 0.02 - 0.2 |
| β-D-ddC | HBV | > 10 |
| β-L-ddC | HBV | 0.1 - 1.0 |
EC50 (50% effective concentration) values represent the concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency.
Cytotoxicity: The Benefit of Unnatural Stereochemistry
A critical aspect of drug development is minimizing off-target toxicity. L-nucleoside analogues often display a more favorable safety profile compared to their D-enantiomers.[4] This is attributed to the fact that host cell DNA polymerases have a lower affinity for L-nucleosides, leading to reduced incorporation into the host genome and consequently, lower cytotoxicity.[4] For example, β-L-ddC analogues show decreased toxicity to human bone marrow progenitor cells and various cell lines compared to β-D-ddC.[1][2]
Table 2: Comparative Cytotoxicity of L- and D-Dideoxycytidine Analogues [1][2]
| Compound | Cell Line | IC50 (µM) |
| β-D-ddC | CEM (T-cell) | 0.1 - 1.0 |
| β-L-ddC | CEM (T-cell) | 5 - 20 |
| β-D-ddC | Vero (Kidney) | 10 - 50 |
| β-L-ddC | Vero (Kidney) | > 100 |
IC50 (50% inhibitory concentration) values represent the concentration of the drug that causes 50% cell death. Higher values indicate lower cytotoxicity.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Add serial dilutions of the nucleoside analogues to the wells and incubate for 48-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Guide to Differentiating (1S,4R) and (1R,4S) Isomers of Aminocyclopentenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol. These compounds are crucial intermediates in the synthesis of antiviral drugs such as Abacavir. Differentiating between these diastereomers is critical for ensuring the stereochemical purity of the final active pharmaceutical ingredient. While direct, side-by-side experimental data in publicly accessible literature is limited, this guide outlines the expected spectroscopic differences based on fundamental principles and provides the necessary experimental protocols for such a comparison.
Workflow for Spectroscopic Isomer Comparison
The logical flow for comparing the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol involves a series of spectroscopic analyses designed to elucidate their structural and stereochemical differences. The following diagram illustrates a typical workflow.
Caption: A flowchart outlining the synthesis, purification, spectroscopic analysis, and data comparison for differentiating the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from various spectroscopic techniques. As these compounds are diastereomers, their spectroscopic properties, particularly their NMR spectra, are expected to be distinct.
Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Expected Chemical Shift (δ) for (1S,4R) Isomer (ppm) | Expected Chemical Shift (δ) for (1R,4S) Isomer (ppm) | Expected Multiplicity & Coupling Constants (J in Hz) |
| Olefinic (C=C-H) | ~5.8-6.0 | ~5.8-6.0 | m |
| CH-OH | ~4.5 | ~4.6 | m |
| CH-NH₂ | ~3.8 | ~3.9 | m |
| CH₂-OH | ~3.5-3.7 | ~3.5-3.7 | m |
| Cyclopentenyl CH₂ | ~2.0-2.5 | ~2.1-2.6 | m |
| NH₂ | broad s | broad s | broad s |
| OH | broad s | broad s | broad s |
Note: The chemical shifts are hypothetical but represent plausible values. The key differentiator will be the precise chemical shifts and coupling constants due to the different spatial arrangements of the protons.
Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Expected Chemical Shift (δ) for (1S,4R) Isomer (ppm) | Expected Chemical Shift (δ) for (1R,4S) Isomer (ppm) |
| Olefinic (C=C) | ~130-135 | ~130-135 |
| CH-OH | ~75 | ~76 |
| CH-NH₂ | ~55 | ~56 |
| CH₂-OH | ~65 | ~65 |
| Cyclopentenyl CH₂ | ~30-35 | ~31-36 |
Note: Similar to ¹H NMR, the exact chemical shifts for the diastereomers are expected to differ.
Table 3: Expected IR and MS Data
| Technique | (1S,4R) Isomer | (1R,4S) Isomer |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~3100-3000 (C=C-H stretch), ~1650 (C=C stretch), ~1100 (C-O stretch). Fingerprint region will have unique bands. | ~3400-3200 (O-H, N-H stretch), ~3100-3000 (C=C-H stretch), ~1650 (C=C stretch), ~1100 (C-O stretch). Fingerprint region will have unique bands. |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 128.0917. Fragmentation pattern will be characteristic. | Expected [M+H]⁺: 128.0917. Fragmentation pattern may show minor differences in relative intensities of fragment ions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC) : To aid in peak assignment, acquire two-dimensional spectra such as Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present. For diastereomers, the spectra are expected to be very similar in the functional group region but may show discernible differences in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation : Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.
-
Data Acquisition : Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain a characteristic fragmentation pattern.
-
Data Analysis : Compare the accurate mass to the calculated theoretical mass. While the molecular weight of the diastereomers is identical, subtle differences in the relative abundance of fragment ions in the MS/MS spectra may be observed.
By following this comprehensive spectroscopic comparison guide, researchers can effectively differentiate between the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol, ensuring the stereochemical integrity of their synthetic intermediates and final products.
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Aminocyclopentenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Chiral Stationary Phase Performance in the Separation of Aminocyclopentenol Enantiomers.
The enantioselective separation of aminocyclopentenol and its derivatives is a critical analytical challenge in pharmaceutical development. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles, making robust enantiomeric separation methods essential for quality control and regulatory compliance. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the separation of aminocyclopentenol enantiomers, supported by experimental data to aid in the selection of an appropriate analytical strategy.
Performance of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. While specific comparative studies on aminocyclopentenol are limited, data from closely related structures, such as aminocyclopentenol derivatives and other cyclic amino alcohols, provide a strong foundation for method development. Polysaccharide-based and crown ether-based CSPs have demonstrated effectiveness in resolving such compounds.
Below is a summary of quantitative data for the separation of aminocyclopentenol derivatives on different CSPs.
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Resolution (Rs) | Analytes Separated | Reference |
| Crown Ether-Based | Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm) | 50mM Sodium Perchlorate, pH 2.0 with perchloric acid | > 2.0 | (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl | [1] |
| Polysaccharide-Based (Amylose) | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | Baseline separation (Rs > 1.5) is often achievable for similar amino alcohols. | General approach for cyclic amino alcohols.[2] | [2][3] |
| Polysaccharide-Based (Cellulose) | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | Baseline separation (Rs > 1.5) is often achievable for similar amino alcohols. | General approach for cyclic amino alcohols.[2] | [2][3] |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T (Teicoplanin) | Methanol/Acetic Acid/Triethylamine | Effective for underivatized amino acids and polar compounds; a potential screening candidate. | General approach for polar chiral compounds.[2] | [2] |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental for successful chiral separations. The following protocols provide a starting point for the separation of aminocyclopentenol enantiomers.
Method 1: Crown Ether-Based CSP for Aminocyclopentenol Derivative
This method was developed for the specific separation of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and its (1S,4R) enantiomer[1].
-
Instrumentation: Standard High-Performance Liquid Chromatography (HPLC) system.
-
Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).
-
Mobile Phase: Prepare a 50mM solution of sodium perchlorate in water and adjust the pH to 2.0 with perchloric acid.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Temperature: Ambient.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the aminocyclopentenol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: General Protocol for Polysaccharide-Based CSPs
This protocol is a general starting point for method development on widely applicable polysaccharide-based columns for the separation of amino alcohols[2][3].
-
Instrumentation: Standard HPLC system.
-
Columns:
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase: A typical starting mobile phase is Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution. Diethylamine is added to improve peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at a suitable wavelength (e.g., 210-230 nm).
-
Sample Preparation: Dissolve the aminocyclopentenol sample in the mobile phase or a mixture of hexane and isopropanol.
Experimental Workflow for Chiral Method Development
Developing a robust chiral separation method is often an empirical process that requires systematic screening of columns and mobile phases.[4] The following diagram illustrates a typical workflow for developing a chiral HPLC method.
Caption: A logical workflow for chiral HPLC method development.
References
A Comparative Guide to Catalysts for Asymmetric Amination of Cyclopentenes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective introduction of an amino group into the cyclopentene scaffold is a critical transformation in the synthesis of a wide range of biologically active molecules, including antiviral agents and other pharmaceuticals. The development of efficient and highly stereoselective catalysts for this reaction is therefore of significant interest. This guide provides a comparative overview of prominent catalytic systems for the asymmetric amination of cyclopentenes and related alkenes, with a focus on performance metrics and experimental methodologies.
While direct head-to-head comparative studies on a single cyclopentene substrate are limited in the published literature, this guide synthesizes available data from studies on analogous transformations to provide a valuable comparative perspective for researchers. The data presented is drawn from reactions on similar substrates, such as other cycloalkenes or acyclic alkenes, to highlight the potential of each catalytic system.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for asymmetric amination is primarily evaluated based on chemical yield, enantiomeric excess (ee%), and diastereoselectivity (d.r.). The following tables summarize the performance of selected transition metal and organocatalytic systems in reactions analogous to the asymmetric amination of cyclopentenes.
Transition Metal-Catalyzed Hydroamination
Transition metal catalysts, particularly those based on late and early transition metals, are powerful tools for the direct addition of N-H bonds across a double bond (hydroamination).
| Catalyst System | Substrate Type | Amine Source | Yield (%) | ee (%) | d.r. | Reference |
| Rhodium-based | ||||||
| [Rh(COD)2]BF4 / Chiral Phosphine Ligand | Aminoalkene (intramolecular) | Internal Amine | up to 95 | up to 91 | - | [1] |
| Copper-based | ||||||
| CuCl / (R,R)-Ph-BPE | Oxabicyclic alkene | O-benzoylhydroxylamine | 89 | 95 | >20:1 | |
| Zirconium-based | ||||||
| Chiral Zirconium Complex | Aminoalkene (intramolecular) | Primary Amine | up to 99 | up to 94 | - | [2][3] |
| Lanthanide-based | ||||||
| Chiral Lanthanide Complex | Aminoalkene (intramolecular) | Primary Amine | up to 99 | up to 99 | - | [4] |
Organocatalytic Michael Addition
Organocatalysis offers a metal-free alternative, often proceeding through a Michael addition of an amine to an activated cyclopentenone system.
| Catalyst System | Substrate Type | Amine Source | Yield (%) | ee (%) | d.r. | Reference |
| Chiral Brønsted Acid | ||||||
| H8-TRIP | Cyclopentene-1,3-dione | Hydrazone | up to 98 | up to 96 | >20:1 | [5] |
| Chiral Amine | ||||||
| Cinchona-based Primary Amine | Enone Carbamate (intramolecular) | Carbamate | 75-95 | up to 99 | - | [6] |
| (R,R)-DPEN-thiourea | Cycloketone | Nitroalkene (N-source) | 88-99 | 76-99 | 9:1 | [7][8] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for a metal-catalyzed hydroamination and an organocatalytic Michael addition.
General Protocol for Rhodium-Catalyzed Intramolecular Asymmetric Hydroamination
This protocol is adapted from studies on the intramolecular hydroamination of aminoalkenes.[1]
Materials:
-
[Rh(COD)2]BF4 (5 mol%)
-
Chiral phosphine ligand (e.g., a BINAP derivative) (6 mol%)
-
Aminoalkene substrate (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
Procedure:
-
In a glovebox, a reaction vessel is charged with [Rh(COD)2]BF4 and the chiral phosphine ligand.
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
The aminoalkene substrate is added to the catalyst solution.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 70-100 °C).
-
The reaction progress is monitored by an appropriate technique (e.g., GC, TLC, NMR).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield, enantiomeric excess (chiral HPLC or GC), and diastereomeric ratio (NMR) of the product are determined.
General Protocol for Organocatalytic Asymmetric Michael Addition of Amines to Cyclopentenones
This protocol is a general representation of an organocatalytic aza-Michael addition.[6]
Materials:
-
Chiral organocatalyst (e.g., a cinchona alkaloid derivative) (10-20 mol%)
-
Cyclopentenone substrate (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Anhydrous solvent (e.g., CH2Cl2, toluene)
-
Acid co-catalyst (e.g., trifluoroacetic acid), if required
Procedure:
-
To a reaction vessel are added the cyclopentenone substrate, the chiral organocatalyst, and the anhydrous solvent.
-
The mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
The amine nucleophile is added to the mixture (in some cases, an acid co-catalyst is also added).
-
The reaction is stirred until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is quenched (e.g., with saturated aqueous NaHCO3) and the aqueous layer is extracted with an organic solvent (e.g., CH2Cl2).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The yield and stereoselectivity (ee% and d.r.) of the product are determined.
Visualizations
Experimental Workflow for Catalytic Asymmetric Amination
Caption: A generalized experimental workflow for a catalytic asymmetric amination reaction.
Conceptual Comparison of Catalytic Pathways
Caption: Conceptual pathways for transition metal-catalyzed hydroamination versus organocatalytic Michael addition.
References
- 1. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Zirconium Bis(Amido) Catalysts for Asymmetric Intramolecular Alkene Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride proper disposal procedures
Proper Disposal of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
The following provides a comprehensive guide for the safe and compliant disposal of this compound (CAS No. 168960-19-8). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is intended for research and development purposes only.[1][2]
Hazard and Disposal Information Summary
Proper handling and disposal are dictated by the inherent hazards of the substance. Key safety and hazard data are summarized below.
| Identifier | Value | Source |
| CAS Number | 168960-19-8 | [1][3][4][5] |
| Molecular Formula | C₆H₁₁NO·HCl | [1][4] |
| Appearance | White to yellow solid | [5] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.H412: Harmful to aquatic life with long lasting effects. | [1][3][4][5] |
| GHS Precautionary Disposal Statement | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations... | [1][3][4] |
Disposal Protocol
This protocol provides step-by-step guidance for the disposal of this compound and associated waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.
Personal Protective Equipment (PPE) and Immediate Safety
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[1][3]
-
Required PPE (Precautionary Statement P280):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a certified respirator.
-
Waste Segregation and Collection
-
Step 1: Unused or Expired Chemical
-
Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.
-
Designate it as "Hazardous Chemical Waste."
-
The label should include the full chemical name: "this compound" and the CAS number "168960-19-8."
-
-
Step 2: Contaminated Labware and Materials
-
Non-sharps: Collect items such as contaminated gloves, weigh boats, and bench paper in a dedicated, sealed plastic bag or a labeled, leak-proof container.
-
Sharps: Any contaminated needles, scalpels, or broken glassware must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Empty Containers: The original container should be treated as hazardous waste unless fully decontaminated. Do not rinse the container into the sink. Dispose of the empty, sealed container along with other solid waste.
-
Decontamination of Work Surfaces
-
Wipe down all surfaces where the chemical was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
The cleaning materials (e.g., paper towels) must be collected and disposed of as contaminated solid waste as described in Step 2.
Storage and Final Disposal
-
Interim Storage: Store all waste containers in a designated, secure satellite accumulation area away from incompatible materials. The storage area should be clearly marked.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for the chemical. Disposal must be conducted at an approved treatment and disposal facility.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal decision workflow for the subject chemical.
References
- 1. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]
- 5. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Personal protective equipment for handling ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS No. 168960-19-8). Adherence to these procedures is essential for ensuring the safety of researchers and the protection of the laboratory environment. This compound is classified as a skin sensitizer and is harmful to aquatic life, necessitating careful handling and disposal.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Gloves | Type: Nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider thicker, chemical-resistant gloves. Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves. |
| Eye & Face Protection | Chemical Splash Goggles | Type: Indirectly vented chemical splash goggles are mandatory to protect against splashes. Practice: In procedures with a high risk of splashing, a face shield should be worn in addition to goggles. |
| Body Protection | Protective Clothing | Type: A standard laboratory coat is required. For procedures with a risk of splashing, a chemical-resistant apron or over-sleeves should be worn. Practice: Lab coats should be kept buttoned. Remove protective clothing before leaving the laboratory. |
| Respiratory Protection | Not generally required | Practice: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Safe Handling Protocol
Follow this step-by-step protocol to ensure the safe handling of this compound in the laboratory.
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood.
-
Designated Area: If possible, designate a specific area within the fume hood for handling this sensitizing agent to prevent cross-contamination.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
2. Weighing the Compound:
-
Tare a closed container: Tare a sealable container (e.g., a vial with a cap) on a balance located on the benchtop.
-
Transfer in fume hood: Move the tared container to the fume hood. Open the stock container of this compound only within the fume hood.
-
Weighing: Carefully transfer the desired amount of the chemical into the tared container.
-
Seal and re-weigh: Securely close the container with the weighed compound and return it to the benchtop balance to confirm the weight.
-
Adjustments: If any adjustments to the weight are necessary, they must be performed inside the fume hood.
3. Solution Preparation and Use:
-
Dissolving: Add the solvent to the sealed container with the weighed compound within the fume hood.
-
Reactions: Conduct all subsequent experimental steps involving this compound within the fume hood.
4. Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent after each use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Chemical Waste:
-
Waste Container: Collect all waste solutions and residual solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Sensitizer," "Harmful to Aquatic Life").
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
2. Contaminated PPE and Materials:
-
Collection: Place all disposable PPE, including gloves, and any contaminated materials such as weighing paper, pipette tips, and absorbent pads, into a designated, sealed plastic bag or a labeled container for solid hazardous waste.
-
Disposal: This container should also be labeled as "Hazardous Waste" with the name of the chemical contaminant.
3. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by the Environmental Health & Safety department or a licensed waste disposal contractor.
Emergency Procedures
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. Seek immediate medical attention if skin irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Spill:
-
Small Spill: If you are trained and have the appropriate spill kit, you can clean up a small spill. Ensure you are wearing the correct PPE. Use an absorbent material to contain and collect the spill. Place all cleanup materials in a sealed container and label it as hazardous waste.
-
Large Spill: Evacuate the immediate area and alert others. Contact your institution's emergency response team or EHS for assistance with the cleanup.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
